2,3-Dihydrobenzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFGFXVASPYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963412 | |
| Record name | 2,3-Dihydro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4565-32-6 | |
| Record name | 2,3-Dihydrobenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4565-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(b)thiophene, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004565326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydrobenzo[b]thiophene
This compound, also known as 1-Thiaindan, is a sulfur-containing heterocyclic compound that has garnered significant attention from the scientific community. Its rigid, bicyclic structure, comprising a fused benzene and dihydrothiophene ring, serves as a versatile and privileged scaffold in medicinal chemistry and materials science.[1] The unique electronic and steric properties imparted by the sulfur heteroatom and the partially saturated five-membered ring make this core an essential building block for a diverse array of biologically active molecules and functional organic materials.[1][2]
Derivatives of the this compound core are integral to compounds with a wide spectrum of pharmacological activities. They function as inhibitors of tumor necrosis factor-α converting enzyme (TACE), antidiabetics, and hypoxia-inducible factor-2α (HIF-2α) inhibitors.[3][4][5] Furthermore, the broader benzothiophene framework is found in selective estrogen receptor modulators and potential HIV-1 reverse transcriptase inhibitors.[4][5] This guide offers a comprehensive exploration of the fundamental physical and chemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness its full potential.
Part 1: Core Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule begins with its physical and thermodynamic characteristics. These properties govern its behavior in various states and its suitability for specific experimental conditions and formulations.
Key Physical and Thermodynamic Properties
The intrinsic properties of this compound have been characterized through various experimental methods, including combustion calorimetry, adiabatic heat-capacity calorimetry, and differential-scanning calorimetry (d.s.c.).[6]
| Property | Value | Source |
| Molecular Formula | C₈H₈S | [7] |
| Molecular Weight | 136.214 g/mol | [7] |
| CAS Number | 4565-32-6 | [7] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 112 °C (234 °F; 385 K) | [8] |
| Melting Point | Data not consistently available for the parent compound | |
| Density | 1.04 g·cm⁻³ (at 20 °C) | [8] |
| Solubility | Soluble in most organic solvents.[9] | |
| Standard Molar Enthalpy of Formation (Gas) | ΔfH°gas | [10] |
| Standard Molar Gibbs Free Energy of Formation | ΔfG° | [10] |
| Ideal Gas Heat Capacity | Cp,gas | [10] |
Note: Specific thermodynamic values like enthalpy of formation have been derived over a range of temperatures and can be found in specialized databases such as the NIST WebBook.[6]
Spectroscopic Signature
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound and its derivatives.
-
UV-Vis Spectroscopy: In chloroform solution, derivatives of the related benzo[b]thieno[2,3-d]thiophene system exhibit maximum absorption wavelengths (λmax) around 335-350 nm.[11] The specific λmax for the parent this compound would be influenced by its chromophoric system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure. For the related 2,3-dihydrothiophene, characteristic proton signals appear at δ (ppm): 6.06 (C2–H), 5.48 (C3–H), 3.08 (C4–H), and 2.62 (C5–H).[9] Similar characteristic peaks would be expected for the dihydrothiophene portion of the benzofused system, with additional signals corresponding to the aromatic protons.
-
Mass Spectrometry: The molecular weight of this compound is confirmed by mass spectrometry, with an expected molecular ion peak corresponding to its molecular weight of 136.214.[7]
Part 2: Chemical Reactivity and Synthetic Pathways
The chemical behavior of this compound is dictated by the interplay between the aromatic benzene ring and the dihydrothiophene moiety, which exhibits characteristics of both an alkene and a thioether.[8]
Core Reactivity
-
Oxidation at Sulfur: The sulfur atom is susceptible to oxidation, a common reaction for thioethers. This allows for the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone (this compound 1,1-dioxide). This transformation is significant as it drastically alters the electronic properties of the heterocyclic system, converting the electron-donating sulfide group into a strongly electron-withdrawing sulfone group.[3]
-
Reduction of the Sulfone: The reverse reaction, the reduction of the highly stable sulfone back to the sulfide, is a key transformation in the synthetic manipulation of this scaffold.[3] This process requires potent reducing agents to cleave the stable sulfur-oxygen bonds.[3]
-
Reactions of the Dihydrothiophene Ring: The double bond in the unsaturated analogue (benzo[b]thiophene) is a site for addition reactions. For instance, the asymmetric hydrogenation of prochiral benzo[b]thiophene 1,1-dioxides is a highly efficient method to produce chiral this compound 1,1-dioxides, which are valuable intermediates.[4][5][12]
Key Synthetic Methodologies
The construction of the this compound scaffold and its derivatives is a subject of extensive research. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
This state-of-the-art method provides access to enantiomerically pure chiral derivatives, which are of paramount importance in drug development. The causality behind this experimental choice lies in the need for stereospecificity, as different enantiomers of a drug can have vastly different biological activities. A Rhodium-based catalyst system has proven highly effective.[4][5][12]
Caption: Rh-catalyzed asymmetric hydrogenation workflow.
Step-by-Step Protocol (Conceptual):
-
Preparation: A solution of the prochiral substituted benzo[b]thiophene 1,1-dioxide is prepared in an appropriate solvent under an inert atmosphere.
-
Catalyst Introduction: The rhodium catalyst, complexed with a chiral ligand (e.g., N-methylated ZhaoPhos), is introduced into the reaction vessel. The choice of a chiral ligand is critical as it creates a chiral environment around the metal center, dictating the stereochemical outcome of the hydrogenation.
-
Hydrogenation: The reaction mixture is subjected to hydrogen gas at a specified pressure and temperature. The catalyst facilitates the stereoselective addition of hydrogen across the double bond of the thiophene ring.
-
Work-up and Purification: Upon completion, the reaction is worked up to remove the catalyst and solvent, followed by purification (e.g., chromatography) to isolate the chiral this compound 1,1-dioxide product with high enantiomeric excess (ee).[4][5]
For constructing highly substituted derivatives, the Fiesselmann synthesis offers a convergent and flexible approach. This method is particularly useful for creating 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes.[13]
Conceptual Steps:
-
Friedel-Crafts Acylation: The synthesis begins with the acylation of a (hetero)arene with 3-chlorobenzo[b]thiophene-2-carbonyl chloride to produce a 3-chloro-2-(hetero)aroylbenzo[b]thiophene intermediate.[13]
-
Thiophene Ring Formation: This intermediate is then treated with a reagent like methyl thioglycolate in the presence of a base (e.g., DBU) to construct the second thiophene ring, yielding the desired fused system.[13]
Part 3: Applications in Drug Discovery and Materials Science
The structural rigidity and unique electronic nature of the this compound core make it an attractive scaffold for interacting with biological targets and for creating novel organic materials.
Medicinal Chemistry Applications
The core structure is a key component in a variety of therapeutic agents, demonstrating its versatility and importance in drug design.[1]
Caption: Applications of the this compound scaffold.
-
Enzyme Inhibition: Its derivatives are potent inhibitors of enzymes like TACE and HIF-2α, which are implicated in inflammatory diseases and cancer.[4][5]
-
Anticancer Activity: Certain functionalized benzo[b]thiophene scaffolds have shown promising antiangiogenic properties and are considered candidates for treating various cancers, including leukemia, non-small cell lung cancer (NSCLC), and breast cancer.[14]
-
Metabolic Diseases: The scaffold is present in molecules developed as antidiabetic agents.[4][5]
Materials Science Applications
Beyond medicine, the fused thiophene ring system is a key component in the development of organic electronics.
-
Organic Semiconductors: Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives are utilized as solution-processable small-molecule organic semiconductors for organic field-effect transistors (OFETs).[11][15] The ability to tune the electronic properties through chemical modification allows for the systematic design of materials with desired performance characteristics, such as high charge carrier mobility.[15]
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound and its derivatives is essential.
-
General Precautions: Use in a well-ventilated area or under a chemical fume hood.[16] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18]
-
Handling: Avoid ingestion and inhalation.[16][18] Wash hands thoroughly after handling.[17]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17][18] Some derivatives may require storage under an inert atmosphere.[17]
-
Hazards: While data for the parent compound is limited, related brominated derivatives are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[19] The oxidized ketone form, Benzo[b]thiophen-2(3H)-one, is also listed as an irritant.[20] Always consult the specific Safety Data Sheet (SDS) for the particular compound being used.
Conclusion
This compound is more than just a heterocyclic compound; it is a strategically vital core in the lexicon of modern synthetic chemistry. Its robust physical properties, predictable chemical reactivity, and amenability to stereoselective synthesis make it an invaluable tool for scientists. The demonstrated success of its derivatives in modulating key biological pathways and forming the basis of advanced organic materials ensures that the this compound scaffold will continue to be a fertile ground for innovation in drug discovery and materials science for the foreseeable future.
References
-
Liu, G., Zhang, H., Huang, Y., Han, Z., Liu, G., Liu, Y., Dong, X.-Q., & Zhang, X. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation . Chemical Science, 10(7), 2191–2195. [Link]
-
2,3-Dihydrothiophene . Wikipedia. [Link]
-
Lee, J., Kim, M., Kim, H., Kwon, O., & Kim, Y. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors . Molecules, 28(16), 6030. [Link]
-
Benzo[b]thiophene, 2,3-dihydro- . NIST WebBook. [Link]
-
Chirico, R. D., & Steele, W. V. (1995). The Thermodynamic Properties of this compound . Journal of Chemical & Engineering Data, 40(4), 833-841. [Link]
-
2,3-Difunctionalized Benzo[ b ]thiophene Scaffolds Possessing Potent Antiangiogenic Properties . ResearchGate. [Link]
-
This compound (CAS 4565-32-6) Properties . Prode Properties. [Link]
-
Synthesis of 2,3-dihydrothiophenes . Organic Chemistry Portal. [Link]
-
Liu, G., Zhang, H., Huang, Y., Han, Z., Liu, G., Liu, Y., Dong, X.-Q., & Zhang, X. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation . Chemical Science, 10(7), 2191-2195. [Link]
-
Benzo[b]thiophen-2(3H)-one . PubChem. [Link]
-
Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation . Royal Society of Chemistry. [Link]
-
Kim, H., Lee, J., Kwon, O., & Kim, Y. (2020). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance . New Journal of Chemistry, 44(42), 18365-18372. [Link]
-
2,3-DIHYDROBENZO(B)THIOPHENE 1,1-DIOXIDE . GSRS. [Link]
-
Chemical Properties of Benzo[b]thiophene, 2,3-dihydro- (CAS 4565-32-6) . Cheméo. [Link]
-
Sharma, A., Kumar, V., & Singh, R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . RSC Medicinal Chemistry, 15(1), 37-61. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... . Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1475–1481. [Link]
-
Irgashev, R. A., Khasanov, A. F., Kutchin, A. V., & Charushin, V. N. (2018). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[8][11]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis . Organic & Biomolecular Chemistry, 16(43), 8386-8395. [Link]
-
(PDF) Therapeutic importance of synthetic thiophene . ResearchGate. [Link]
-
SAFETY DATA SHEET - 5-Bromobenzo[b]thiophene . Thermo Fisher Scientific. [Link]
-
This compound-2-one . Chemsrc. [Link]
-
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry . European Journal of Medicinal Chemistry, 138, 1075-1117. [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 1,1-dioxide|CAS 14315-13-0 [benchchem.com]
- 4. Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of chiral 2,3-dihydro-benzo[ b ]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05397A [pubs.rsc.org]
- 6. The Thermodynamic Properties of this compound | NIST [nist.gov]
- 7. Benzo[b]thiophene, 2,3-dihydro- [webbook.nist.gov]
- 8. 2,3-Dihydrothiophene - Wikipedia [en.wikipedia.org]
- 9. Synthesis of 2,3-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 10. Benzo[b]thiophene, 2,3-dihydro- (CAS 4565-32-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. mdpi.com [mdpi.com]
- 12. Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. downloads.ossila.com [downloads.ossila.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. Benzo[b]thiophen-2(3H)-one | C8H6OS | CID 591560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of the 2,3-Dihydrobenzo[b]thiophene Scaffold
Introduction: The 2,3-Dihydrobenzo[b]thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a variety of biological targets and elicit diverse pharmacological responses. The this compound scaffold is a prominent member of this class. This bicyclic heterocyclic system, consisting of a fused benzene and a dihydrothiophene ring, represents a versatile template for the design of novel therapeutic agents. Its structural rigidity, combined with the potential for diverse functionalization at multiple positions, allows for the precise spatial orientation of substituents to optimize interactions with target proteins.
Derivatives of the broader benzothiophene family have demonstrated a remarkable spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a systematic approach to screening a library of novel this compound derivatives. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating screening cascade designed to identify and characterize promising lead compounds.
Part 1: Foundational Strategy - Library Synthesis and High-Throughput Screening (HTS)
The journey from a privileged scaffold to a drug candidate begins with the creation of a diverse chemical library. The goal is not random synthesis, but a rational design approach aimed at exploring the chemical space around the this compound core to build a preliminary Structure-Activity Relationship (SAR).
Rational Library Synthesis
A common and efficient method for generating substituted 2-aminothiophenes, which can be precursors to the target scaffold, is the Gewald three-component reaction.[4] This reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur, offering a convenient route to highly functionalized thiophenes.[4] Subsequent chemical steps can then be employed to achieve the desired this compound core and introduce diversity.
Key Synthetic Logic: The choice of building blocks for the Gewald reaction or other synthetic routes should be deliberate. By varying the substituents on the aromatic ring and at other positions of the thiophene core, a library is created that allows for the systematic evaluation of how steric, electronic, and hydrophobic properties influence biological activity. This foundational SAR is critical for guiding future lead optimization.[5]
The High-Throughput Screening (HTS) Cascade
HTS is the engine of early-stage drug discovery, enabling the rapid assessment of thousands of compounds.[6][7] The objective of the primary screen is not to find a perfect drug, but to identify "hits"—compounds that show activity against a biological target of interest.[6] A tiered screening approach is most effective.
Diagram: High-Throughput Screening (HTS) Workflow
Caption: A typical tiered workflow for identifying lead compounds from a large chemical library.
Part 2: Anticancer Activity Screening
The benzothiophene scaffold is a component of several potent anticancer agents, making this a primary area of investigation.[8] These compounds can mediate their effects through various mechanisms, including the disruption of tubulin polymerization and the inhibition of protein kinases.[8]
Primary Anticancer Screen: Cell Viability
The initial screen aims to identify compounds that reduce cancer cell viability or proliferation. The MTT assay is a robust, colorimetric method well-suited for this purpose.
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a reliable measure of cytotoxicity.[9]
Experimental Protocol: MTT Cell Viability Assay [9][10]
-
Cell Plating: Seed cancer cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment. The choice of cell line is critical; using a panel, such as the NCI-60, or selecting lines based on specific genetic markers (e.g., p53 status, EGFR expression) relevant to the therapeutic goal is recommended.[2][11]
-
Compound Treatment: Add the this compound library compounds to the wells at a single, relatively high concentration (e.g., 10 µM). Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., Doxorubicin) controls.
-
Incubation: Incubate the plates for 48-72 hours. This duration allows for multiple cell doubling times, making the effects of cytostatic and cytotoxic compounds apparent.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Shake the plates for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.
Secondary Assays: Mechanism of Action (MoA)
Hits from the primary screen must be further investigated to understand their MoA. Based on known activities of related scaffolds, two plausible mechanisms are anti-angiogenesis and cell cycle arrest.
Focus Area: Anti-Angiogenesis via VEGFR2 Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[1] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of this process.[12] Some benzothiophene derivatives have been shown to inhibit angiogenesis by disrupting VEGFR2 signaling.
Diagram: Simplified VEGFR2 Signaling Pathway
Caption: Inhibition of VEGFR2 by a compound blocks downstream pro-angiogenic signaling.
Part 3: Anti-Inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. A key mechanism involves the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[13] Selective COX-2 inhibitors can provide anti-inflammatory effects with a potentially better gastrointestinal safety profile than non-selective NSAIDs.[14][15]
In Vitro Screen: COX-2 Inhibition Assay
A cell-free enzymatic assay is the most direct way to identify COX-2 inhibitors. Commercial kits are readily available for this purpose, typically measuring the production of prostaglandin E2 (PGE2).
Scientific Rationale: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14] A direct enzymatic assay provides a clean, unambiguous measure of a compound's ability to inhibit this specific target, avoiding the complexities of a cell-based system for the primary screen.
In Vivo Confirmation: Carrageenan-Induced Paw Edema
A standard and highly reproducible model for acute inflammation is the carrageenan-induced paw edema model in rodents.[16][17]
Scientific Rationale: Injection of carrageenan, a polysaccharide, into a rodent's paw induces a localized, acute, and non-immune inflammatory response characterized by edema (swelling).[16] This response is biphasic, with an initial phase mediated by histamine and serotonin, followed by a later phase (3-5 hours) dominated by prostaglandin production via COX-2.[18] A reduction in paw volume during this later phase is indicative of effective anti-inflammatory (and likely COX-inhibiting) activity.[19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [19]
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds (e.g., 10 mg/kg, orally) or a reference drug (e.g., Indomethacin) one hour prior to the carrageenan injection. A vehicle control group receives only the vehicle.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Post-Induction Measurement: Measure the paw volume at regular intervals, typically 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point.
Diagram: COX-2 Inflammatory Pathway
Sources
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08134J [pubs.rsc.org]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. researchgate.net [researchgate.net]
- 17. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
Introduction: The Significance of 2,3-Dihydrobenzo[b]thiophene in Modern Drug Discovery
An In-depth Technical Guide to the Thermophysical Properties of 2,3-Dihydrobenzo[b]thiophene
The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of this heterocyclic system are integral to drugs targeting a spectrum of diseases, functioning as anti-cancer, anti-inflammatory, anti-diabetic, and anti-convulsant agents.[1] this compound (CAS: 4565-32-6), as a saturated analogue of benzo[b]thiophene, serves as a crucial synthetic intermediate and a key building block for accessing novel chemical entities.[2] Its three-dimensional structure offers different steric and electronic properties compared to its aromatic counterpart, providing chemists with a versatile tool for fine-tuning drug-receptor interactions.
For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermophysical properties of such a key intermediate is not merely academic; it is fundamental to the entire development pipeline. From reaction engineering and process scale-up to purification, formulation, and stability testing, properties like melting point, boiling point, heat capacity, and thermal stability govern experimental design, safety protocols, and the ultimate viability of a drug candidate. This guide provides an in-depth analysis of the core thermophysical properties of this compound, synthesizing experimental data with field-proven methodologies to offer a practical and authoritative resource.
Core Thermophysical Data Summary
A precise understanding of a compound's fundamental properties is the starting point for all subsequent process development and characterization. The following table summarizes the most critical thermophysical data for this compound, prioritizing experimentally determined values.
| Property | Value | Units | Source & Method |
| Molecular Formula | C₈H₈S | - | [3] |
| Molecular Weight | 136.21 | g/mol | [3] |
| CAS Number | 4565-32-6 | - | [4] |
| Melting Point (T_fus) | 86.5 - 87.0 | °C | [4] (Experimental) |
| Normal Boiling Point (T_boil) | 219.8 | °C | [4] (Experimental, at 760 mmHg) |
| Flash Point | 83.9 | °C | [4] (Experimental) |
| Enthalpy of Fusion (Δ_fus_H) | 14.84 | kJ/mol | [3] (NIST, Experimental) |
| Enthalpy of Vaporization (Δ_vap_H°) | 59.10 ± 0.20 | kJ/mol | [3] (NIST, Experimental) |
| Refractive Index | 1.629 | - | [4] (Experimental) |
| Critical Temperature (T_c) | 719.97 | K | [3] (Joback, Predictive) |
| Critical Pressure (P_c) | 4368.40 | kPa | [3] (Joback, Predictive) |
Part 1: Phase Behavior and Transitions
Phase transitions are pivotal events in the lifecycle of a chemical compound, dictating the conditions required for purification, handling, and formulation.
Solid-Liquid Transition: Melting Point and Enthalpy of Fusion
The melting point (T_fus) is a primary indicator of a compound's purity and lattice energy. The enthalpy of fusion (Δ_fus_H), the energy required to induce this phase change, provides insight into the strength of intermolecular forces in the crystalline state. For this compound, the sharp melting range of 86.5-87 °C suggests a well-defined crystalline solid of high purity.[4]
Differential Scanning Calorimetry is the gold standard for analyzing thermal transitions. It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Causality of Experimental Choices:
-
Why DSC? DSC provides a direct measurement of both the transition temperature (from the onset of the melting peak) and the enthalpy of the transition (from the integrated area of the peak), offering a comprehensive thermodynamic profile in a single experiment.
-
Inert Atmosphere: An inert nitrogen or argon atmosphere is used to prevent any oxidative degradation of the sample at elevated temperatures, ensuring the measured thermal events are solely due to physical transitions.
-
Scan Rate: A controlled scan rate (e.g., 10 °C/min) is chosen as a balance between resolution and sensitivity. A slower rate can improve the resolution of transitions, while a faster rate enhances the signal-to-noise ratio.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference materials (e.g., indium, tin) with known melting points and enthalpies of fusion.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any mass loss due to sublimation. Prepare an identical empty sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 120 °C).
-
Hold isothermally for 2-3 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature.
-
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point, and the integrated area under the peak, after baseline correction, yields the enthalpy of fusion (Δ_fus_H).
Liquid-Vapor Transition: Boiling Point and Enthalpy of Vaporization
The normal boiling point (T_boil) is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A comprehensive study by the National Institute of Standards and Technology (NIST) has been crucial in defining the thermodynamic properties of this compound, including its vapor pressure characteristics.
Comparative ebulliometry is a highly precise technique for measuring boiling points and vapor pressures. It involves simultaneously measuring the boiling temperature of the sample and a reference substance (like water) under identical, controlled pressure conditions.
Causality of Experimental Choices:
-
Why Ebulliometry? This method excels in accuracy because it relies on a differential temperature measurement under equilibrium conditions (liquid boiling in the presence of its vapor), minimizing errors from pressure fluctuations.
-
Reference Substance: Water is an ideal reference because its vapor pressure-temperature relationship is known with exceptionally high accuracy, providing a reliable calibration standard.
-
Equilibrium State: The design of an ebulliometer, with features like a Cottrell pump, ensures that the thermometer is measuring the temperature of the liquid-vapor equilibrium, not a superheated liquid.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a twin ebulliometer system, with one unit for the this compound sample and the other for the reference substance (deionized water).
-
Pressure Control: Connect both ebulliometers to a common, precisely controlled pressure manifold.
-
Temperature Measurement: Place calibrated platinum resistance thermometers in the thermometer wells of both units.
-
Heating: Gently heat both liquids until they reach a steady boiling state. The Cottrell pump will continuously spray the liquid-vapor mixture over the thermometer bulb.
-
Equilibrium Measurement: Once the system stabilizes at a set pressure, record the boiling temperatures of both the sample (T_sample) and the reference (T_ref).
-
Vary Pressure: Systematically vary the pressure in the manifold and repeat the temperature measurements at each new pressure point.
-
Data Analysis:
-
Using the known vapor pressure data for the reference substance, determine the exact pressure (P) for each recorded T_ref.
-
This creates a dataset of corresponding P and T_sample values for this compound.
-
The normal boiling point is the temperature at which the measured vapor pressure equals 101.325 kPa (760 mmHg).
-
The enthalpy of vaporization (Δ_vap_H) can be derived from the vapor pressure data using the Clausius-Clapeyron equation.
-
Part 2: Calorimetry and Thermodynamic Functions
Beyond phase transitions, understanding the heat capacity and the energy released or absorbed during chemical reactions is vital for thermal management and safety analysis.
Heat Capacity
Heat capacity (C_p) is the amount of heat required to raise a substance's temperature by one degree. It is a critical parameter for designing heating and cooling systems in chemical processes. The NIST study utilized adiabatic heat-capacity calorimetry to measure this property for this compound.
This technique measures heat capacity by introducing a known quantity of electrical energy into a sample and measuring the resulting temperature increase while minimizing heat exchange with the surroundings.
Causality of Experimental Choices:
-
Why Adiabatic? The core principle is thermal isolation. By maintaining the surroundings (an adiabatic shield) at the same temperature as the calorimeter vessel, heat leaks are virtually eliminated (Q_loss ≈ 0). This ensures that all the electrical energy supplied (Q_in) contributes to raising the sample's temperature, leading to a highly accurate C_p calculation (C_p = Q_in / ΔT).
Step-by-Step Methodology:
-
Sample Loading: Place a precisely known mass of the sample into a sealed calorimeter vessel.
-
Vacuum & Helium: Evacuate the vessel and backfill with a small amount of helium gas to promote thermal equilibrium within the cell.
-
Adiabatic Shield: Place the vessel inside a series of concentric, temperature-controlled adiabatic shields within a high-vacuum chamber.
-
Equilibration: Cool the entire assembly to the starting temperature of the experiment (e.g., using liquid nitrogen).
-
Energy Input: Pass a stable, accurately measured electrical current through a heater within the vessel for a defined period. Record the total energy input (Q_in = V * I * t).
-
Temperature Measurement: Monitor the temperature of the calorimeter vessel using a calibrated platinum resistance thermometer before and after the heating period to determine the temperature rise (ΔT).
-
Adiabatic Control: During the heating period, sophisticated control systems actively heat the surrounding shields to precisely match the temperature of the calorimeter vessel, minimizing heat loss.
-
Incremental Heating: Repeat steps 5-7 in small, successive increments across the entire desired temperature range to map out C_p as a function of temperature.
-
Correction: The raw data must be corrected for the heat capacity of the empty calorimeter vessel, which is determined in a separate series of experiments.
Enthalpy of Combustion
The enthalpy of combustion (Δ_c_H°) is the heat released during the complete oxidation of a substance. It is a fundamental thermodynamic property used to derive the standard enthalpy of formation (Δ_f_H°), which quantifies the stability of a molecule.
This method involves combusting a sample in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released is absorbed by a surrounding water bath, and the temperature change is measured.
Causality of Experimental Choices:
-
Why a "Bomb"? The robust, constant-volume vessel is necessary to withstand the high pressures generated during combustion and to ensure the process occurs at constant volume, allowing for the direct measurement of the change in internal energy (ΔU).
-
High-Pressure Oxygen: A surplus of pure oxygen ensures complete and rapid combustion of the organic sample to defined products (CO₂, H₂O, SO₂).
-
Benzoic Acid Calibration: The calorimeter's effective heat capacity (C_cal) is not an intrinsic property but depends on the entire assembly (bomb, water, stirrer, etc.). It must be determined experimentally by combusting a standard substance, like benzoic acid, which has a precisely known energy of combustion.[5] This calibration step is critical for ensuring the trustworthiness and accuracy of the final results.
Step-by-Step Methodology:
-
Calibration:
-
Press a pellet of benzoic acid of known mass (~1 g).
-
Place it in the crucible inside the bomb, attaching a fuse wire.
-
Seal the bomb and pressurize it with ~30 atm of pure oxygen.
-
Submerge the bomb in a known mass of water in the calorimeter's insulated jacket.
-
Ignite the sample and record the water temperature change (ΔT) until a maximum is reached.
-
Calculate the heat capacity of the calorimeter (C_cal) using the known energy of combustion of benzoic acid.[5]
-
-
Sample Combustion:
-
Repeat the procedure using a pellet of this compound of known mass.
-
-
Data Analysis:
-
Calculate the total heat released by the sample combustion (q_total = C_cal * ΔT).
-
Correct this value for the heat released by the combustion of the fuse wire.
-
The result is the change in internal energy of combustion (ΔU_c).
-
Convert ΔU_c to the enthalpy of combustion (ΔH_c) using the relation ΔH = ΔU + Δn_gas*RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.
-
Conclusion
The thermophysical properties of this compound are essential parameters that directly impact its application in research and pharmaceutical development. This guide has detailed the key properties, from phase transitions to fundamental thermodynamic functions, grounding them in the context of authoritative experimental methodologies. By understanding the causality behind techniques like DSC, adiabatic calorimetry, and bomb calorimetry, researchers can better appreciate the data's integrity and apply it confidently to process design, safety analysis, and the development of novel therapeutics. The data presented herein serves as a critical reference point for any scientist working with this important heterocyclic building block.
References
-
Mol-Instincts (n.d.). This compound (CAS 4565-32-6) Properties. Available at: [Link]
-
Steele, W., Chirico, R., Nguyen, A., & Knipmeyer, S. (2021). The Thermodynamic Properties of this compound. Journal of Chemical Thermodynamics, via NIST. Available at: [Link]
-
MDPI (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Available at: [Link]
-
Cheméo (n.d.). Chemical Properties of Benzo[b]thiophene, 2,3-dihydro- (CAS 4565-32-6). Available at: [Link]
-
Cheméo (n.d.). Chemical Properties of Thiophene, 2,3-dihydro- (CAS 1120-59-8). Available at: [Link]
-
Royal Society of Chemistry (n.d.). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. Available at: [Link]
-
National Institutes of Health (NIH) (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]
-
National Center for Biotechnology Information (PMC) (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available at: [Link]
-
Chemsrc (n.d.). This compound-2-one. Available at: [Link]
-
InTechOpen (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available at: [Link]
-
ResearchGate (2025). An overview of benzo [b] thiophene-based medicinal chemistry. Available at: [Link]
-
ResearchGate (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF. Available at: [Link]
-
PubChem (n.d.). Benzo[b]thiophen-2(3H)-one. Available at: [Link]
-
Scientific Research Publishing (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Available at: [Link]
-
ResearchGate (n.d.). Thermal conductivity of benzothieno-benzothiophene derivatives at the nanoscale. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound 1,1-dioxide|CAS 14315-13-0 [benchchem.com]
- 3. Benzo[b]thiophene, 2,3-dihydro- (CAS 4565-32-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. guidechem.com [guidechem.com]
- 5. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
The Alchemist's Guide to a Privileged Scaffold: A Deep Dive into Benzo[b]thiophene Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene core is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich sulfur atom make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1] This has led to its incorporation into numerous FDA-approved drugs, including the osteoporosis treatment Raloxifene, the antipsychotic Brexpiprazole, and the asthma medication Zileuton.[2] The applications of benzo[b]thiophenes extend beyond medicine into organic electronics, where they are utilized in the development of organic semiconductors, solar cells, and light-emitting diodes.[3]
Given its significance, the efficient and versatile synthesis of substituted benzo[b]thiophenes is a topic of paramount importance for chemists in both academia and industry. This guide provides a comprehensive overview of the key synthetic strategies for constructing the benzo[b]thiophene skeleton, moving from classical, often harsh, methodologies to the more elegant and efficient modern catalytic approaches. We will delve into the mechanistic underpinnings of these transformations, providing not just the "how" but the "why" behind experimental choices, empowering you to select and optimize the ideal synthetic route for your target molecule.
I. The Classical Canons: Foundational Routes to Benzo[b]thiophenes
The early syntheses of benzo[b]thiophenes laid the groundwork for future innovations. While often limited in scope and requiring stringent conditions, these methods are still occasionally employed and are crucial for understanding the historical context of the field.
One of the most established methods is the oxidative cyclization of o-mercaptocinnamic acids . This approach, however, is primarily restricted to the synthesis of benzo[b]thiophene-2-carboxylates.[4] Another traditional route is the acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals for the preparation of 2-phenylbenzo[b]thiophenes.[4] For the synthesis of 3-substituted benzo[b]thiophenes, the acid-catalyzed cyclization of arylthiomethyl ketones has been utilized, although this method is generally limited to the preparation of 3-alkylbenzo[b]thiophenes.[4]
These classical methods often suffer from drawbacks such as low yields, high reaction temperatures, and limited functional group tolerance, which has driven the development of more sophisticated synthetic strategies.[4]
II. The Modern Synthesis Toolbox: Precision and Versatility
The last few decades have witnessed a revolution in synthetic organic chemistry, and the synthesis of benzo[b]thiophenes has been no exception. The advent of transition-metal catalysis, photocatalysis, and electrochemistry has opened up new avenues for the construction of this important heterocyclic system with greater efficiency, regioselectivity, and functional group tolerance.
A. Transition-Metal Catalysis: The Power of Palladium, Copper, and Gold
Transition metals, with their unique ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds, have become indispensable tools for the synthesis of complex organic molecules.
Palladium-catalyzed reactions have been extensively explored for benzo[b]thiophene synthesis. One powerful strategy involves the intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts.[5] This one-pot, two-step process provides a high-yielding route to multisubstituted benzo[b]thiophenes.[5]
Copper-catalyzed reactions also offer efficient pathways to benzo[b]thiophenes. For instance, the thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide in the presence of a copper(I) iodide catalyst provides a straightforward route to various 2-substituted benzo[b]thiophenes.[6]
Gold-catalyzed reactions , known for their mild conditions and unique reactivity with alkynes, have also been applied to benzo[b]thiophene synthesis. Gold-promoted annulation reactions represent an elegant approach to constructing the benzo[b]thiophene ring system.[2]
B. Electrophilic Cyclization of Alkynylthioanisoles: A Versatile and Atom-Economical Approach
A particularly attractive and widely developed strategy for the synthesis of benzo[b]thiophenes is the electrophilic cyclization of o-alkynylthioanisoles . This method is characterized by its operational simplicity, broad substrate scope, and the ability to introduce diverse functionalities at the 3-position of the benzo[b]thiophene core.
A variety of electrophiles can be employed to initiate the cyclization, including iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS). Recently, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt has been reported as an effective electrophile for this transformation, proceeding under mild conditions and affording excellent yields of 3-thiomethylated benzo[b]thiophenes.[7] This reaction is tolerant of a wide range of functional groups and is not significantly affected by steric or electronic factors of the substituents on the alkyne.
Proposed Mechanism for Electrophilic Thiomethyl-Mediated Cyclization:
Caption: Proposed mechanism for the electrophilic cyclization of o-alkynylthioanisoles.
Experimental Protocol: Synthesis of 3-(Methylthio)-2-phenylbenzo[b]thiophene
-
To a solution of 2-(phenylethynyl)thioanisole (1.0 equiv, 0.3 mmol) in dichloromethane (3 mL) is added dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 equiv, 0.6 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-(methylthio)-2-phenylbenzo[b]thiophene.
C. The Rise of Modern Technologies: Photocatalysis and Electrochemistry
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies. Photocatalysis and electrochemistry have emerged as powerful tools in this regard, offering novel and efficient routes to benzo[b]thiophenes under mild conditions.
Visible-light photocatalysis has been successfully employed for the synthesis of benzo[b]thiophenes. A notable example is the radical annulation of o-methylthio-arenediazonium salts with alkynes.[2] This reaction is initiated by green light irradiation in the presence of an organic dye photocatalyst, avoiding the need for transition metals and high temperatures.[2]
Electrochemical synthesis provides another green and efficient alternative. The synthesis of 3-sulfonylbenzo[b]thiophenes has been achieved through an electrochemical tandem addition of sulfonyl radicals and cyclization of 2-alkynylthioanisoles with sodium sulfinates. This method is catalyst- and oxidant-free, and the reaction is readily scalable.
Comparative Summary of Modern Benzo[b]thiophene Synthesis Methods:
| Method | Catalyst/Reagent | Key Features | Advantages | Limitations |
| Transition-Metal Catalysis | Pd, Cu, Au complexes | C-H activation, cross-coupling, annulation | High efficiency, good functional group tolerance | Catalyst cost and toxicity, sometimes harsh conditions |
| Electrophilic Cyclization | I₂, NBS, sulfonium salts | Intramolecular cyclization of alkynylthioanisoles | Mild conditions, high yields, diverse functionalities | Pre-functionalized starting materials required |
| Photocatalysis | Organic dyes, visible light | Radical annulation | Metal-free, mild conditions, sustainable | Limited to specific starting materials |
| Electrochemistry | Electric current | Radical addition-cyclization | Catalyst- and oxidant-free, scalable, green | Requires specialized equipment |
III. The Future of Benzo[b]thiophene Synthesis: A Forward Look
The field of benzo[b]thiophene synthesis continues to evolve, with a strong emphasis on the development of more sustainable, atom-economical, and step-efficient methodologies. The exploration of novel catalytic systems, including earth-abundant metals and organocatalysts, is an active area of research. Furthermore, the integration of flow chemistry and other enabling technologies is expected to play a crucial role in the large-scale and efficient production of these valuable compounds. As our understanding of reaction mechanisms deepens, we can anticipate the design of even more sophisticated and selective synthetic strategies for accessing this privileged heterocyclic scaffold, further fueling innovation in drug discovery and materials science.
References
-
Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]
- Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In A. R. Katritzky & C. W. Rees (Eds.), Comprehensive Heterocyclic Chemistry (Vol. 4, Part 3, pp. 863-934). Pergamon Press.
-
de Oliveira, K. T., & da Silva, F. de A. (2022). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 45(5), 575-594. [Link]
-
Masih, P. J., Alikhani, Z., Albertson, A. G., Walter, C. A., & Kesharwani, T. (2022). Recent Progress in the Synthesis of Benzo[b]thiophene. Current Organic Synthesis, 19(6), 578-592. [Link]
-
Taylor & Francis. (n.d.). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Regioselective Benzo[b]thiophene Synthesis. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3788. [Link]
-
National Center for Biotechnology Information. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 624-655. [Link]
-
Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337. [Link]
-
ScienceDirect. (2023). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Chinese Chemical Letters, 34(7), 108035. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: The 2,3-Dihydrobenzo[b]thiophene Scaffold as a Cornerstone in Modern Organic Synthesis
Abstract
The 2,3-dihydrobenzo[b]thiophene scaffold, a reduced form of the more common benzo[b]thiophene, has emerged as a privileged structural motif in synthetic chemistry. Its unique combination of steric and electronic properties, coupled with the versatile reactivity of the sulfur heteroatom and adjacent carbon centers, makes it an invaluable building block for complex molecular architectures. This guide provides an in-depth exploration of the key synthetic transformations involving this scaffold, offering detailed, field-proven protocols for its functionalization. We will delve into the causality behind experimental choices for critical reactions such as oxidation, asymmetric hydrogenation, and C-H functionalization, demonstrating the scaffold's utility in the development of novel therapeutics and advanced organic materials.
Introduction: The Strategic Value of the this compound Core
Sulfur-containing heterocycles are ubiquitous in pharmaceuticals, functional materials, and natural products.[1] Within this class, the benzo[b]thiophene framework is a cornerstone of medicinal chemistry, present in numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-cancer, anti-inflammatory, and anti-diabetic properties.[2] The 2,3-dihydro variant and its oxidized sulfone derivatives are particularly significant, appearing in biologically active compounds such as tumor necrosis factor-α converting enzyme (TACE) inhibitors, antidiabetics, and HIF-2a inhibitors.[3]
The strategic importance of this scaffold lies in its conformational flexibility compared to its fully aromatic counterpart and the ability to introduce stereocenters at the C2 and C3 positions. These features are critical for optimizing drug-receptor interactions. This guide will illuminate the primary synthetic pathways that leverage the this compound core, transforming it from a simple starting material into a diverse array of high-value molecules.
Caption: Synthetic utility of the this compound scaffold.
Foundational Transformations and Protocols
The true power of a building block is realized through the efficiency and selectivity of its subsequent transformations. Here, we detail the core protocols for modifying the this compound scaffold.
Oxidation to Sulfones: Accessing a Key Pharmacophore
The oxidation of the sulfide to a sulfone is a critical transformation. The resulting this compound 1,1-dioxide motif is a key component in many biologically active molecules.[3] The electron-withdrawing nature of the sulfone group also modulates the reactivity of the entire ring system, opening up new avenues for functionalization. While many oxidation reagents exist, a particularly efficient and clean method utilizes a pre-formed aqueous solution of H₂O₂ and P₂O₅.[4]
Causality of Experimental Choices:
-
Reagent (H₂O₂/P₂O₅): This combination generates a potent oxidizing species in situ. Unlike reagents like m-CPBA or peracetic acid, the workup is simpler, and the reagent has a practical shelf-life of up to two weeks when stored at 4°C.[4]
-
Solvent (Acetonitrile): Acetonitrile (MeCN) is chosen for its ability to dissolve a wide range of organic substrates and its relative inertness to the oxidizing conditions.
-
Temperature (Reflux): Heating to reflux provides the necessary activation energy for the oxidation of the sterically hindered and electron-rich sulfide, ensuring the reaction proceeds to completion to form the sulfone.
Protocol 1: Facile Oxidation of this compound (Based on the methodology by Kumar, et al.)[4]
-
Reagent Preparation: To a stirred solution of 30% aqueous H₂O₂ (10 mL), add phosphorus pentoxide (P₂O₅) (5.0 g) portion-wise at 0°C. Caution: The reaction is exothermic. Allow the mixture to stir for 10-15 minutes until the P₂O₅ is fully dissolved. This stock solution can be stored at 4°C.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting this compound (1.0 mmol) in acetonitrile (15 mL).
-
Oxidation: Add the prepared H₂O₂/P₂O₅ solution (5.0 equiv.) to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound 1,1-dioxide.
Asymmetric Hydrogenation: Crafting Chirality
The creation of chiral centers is paramount in drug development. An efficient route to chiral this compound 1,1-dioxides is through the asymmetric hydrogenation of the corresponding prochiral benzo[b]thiophene 1,1-dioxide precursors. A highly effective catalytic system employs a Rhodium catalyst with a chiral ferrocenyl phosphine ligand.[3]
Causality of Experimental Choices:
-
Catalyst System (Rh(NBD)₂BF₄ / Chiral Ligand): Rhodium is an excellent metal for hydrogenation. The chiral ligand (e.g., ZhaoPhos) coordinates to the metal, creating a chiral environment that directs the delivery of hydrogen to one face of the double bond, resulting in high enantioselectivity.
-
Solvent (CH₂Cl₂): Dichloromethane is a non-coordinating solvent that effectively dissolves the substrate and catalyst without interfering with the catalytic cycle.
-
Pressure (50 atm H₂): High pressure of hydrogen gas increases its concentration in the solution, accelerating the rate of the hydrogenation reaction and ensuring high conversion.
-
Temperature (50°C): This moderate temperature provides a balance between reaction rate and catalyst stability/selectivity.
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation (Based on the methodology by Zhang, et al.)[3]
-
Catalyst Preparation: In a glovebox, add the Rhodium precursor [Rh(NBD)₂BF₄] (0.002 mmol, 1 mol%) and the chiral ligand L2 (0.0022 mmol, 1.1 mol%) to a vial. Add anhydrous, degassed dichloromethane (CH₂Cl₂) (1.0 mL) and stir the solution for 20 minutes.
-
Reaction Setup: In a separate vial, dissolve the prochiral 2-arylbenzo[b]thiophene 1,1-dioxide substrate (0.2 mmol) in CH₂Cl₂ (1.0 mL).
-
Assembly: Transfer the catalyst solution to the substrate solution via syringe.
-
Hydrogenation: Place the vial into a stainless-steel autoclave. Purge the autoclave with H₂ gas three times before pressurizing to 50 atm.
-
Reaction: Stir the reaction mixture at 50°C for 40 hours.
-
Workup: After cooling and carefully venting the autoclave, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Table 1: Substrate Scope for Asymmetric Hydrogenation [3]
| Substrate (2-substituent) | Yield (%) | ee (%) |
| Phenyl | 98 | 99 |
| 4-Methoxyphenyl | 99 | >99 |
| 4-Chlorophenyl | 99 | 99 |
| 2-Naphthyl | 99 | >99 |
| Methyl | 96 | 99 |
| Isopropyl | 95 | 99 |
C-H Functionalization: A Modern Approach to Derivatization
Direct C-H functionalization represents a powerful and atom-economical strategy for elaborating core scaffolds. For benzo[b]thiophene derivatives, palladium-catalyzed direct arylation allows for the formation of C-C bonds without the need for pre-functionalization (e.g., halogenation or stannylation).[5] This approach is particularly effective on the electron-deficient ring of the 1,1-dioxide derivatives.
Protocol 3: Pd-Catalyzed C2-Selective Direct Arylation (Based on the methodology by Ju, et al.)[5]
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-methylbenzo[b]thiophene 1,1-dioxide (0.5 mmol), the desired arylboronic acid (1.0 mmol, 2.0 equiv.), Pd(OAc)₂ (0.025 mmol, 5 mol%), Ag₂CO₃ (1.0 mmol, 2.0 equiv.), and K₂CO₃ (1.0 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar). Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120°C for 24 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the C2-arylated product.
Applications in Drug Discovery and Materials Science
The synthetic versatility of the this compound scaffold translates directly into high-value applications.
-
Medicinal Chemistry: The ability to generate a library of chiral sulfones and other derivatives allows for extensive structure-activity relationship (SAR) studies.[2] These compounds have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[2][6] The thiophene nucleus is a privileged pharmacophore, with 26 FDA-approved drugs containing this moiety.[7]
-
Materials Science: While the dihydro- form is less common in materials, the parent benzo[b]thiophene and its fused derivatives like benzo[b]thieno[2,3-d]thiophene (BTT) are key components in organic semiconductors.[8][9] The synthetic methods used to functionalize the dihydro- scaffold, such as Stille and Suzuki couplings, are directly applicable to the synthesis of these advanced materials for applications in organic field-effect transistors (OFETs).[8][10]
Conclusion and Future Outlook
The this compound core is far more than a simple heterocycle; it is a dynamic building block that provides access to a rich landscape of chemical structures. The robust protocols for its oxidation, asymmetric modification, and direct functionalization empower researchers in drug discovery and materials science to construct novel molecules with tailored properties. Future developments will likely focus on expanding the scope of catalytic C-H functionalization to other positions on the ring and developing new ring-opening strategies to access unique linear synthons.[11] As synthetic methodologies become more powerful and selective, the central role of this scaffold in creating molecular innovation is assured.
References
-
Title: Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors Source: MDPI URL: [Link][8]
-
Title: Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies Source: National Institutes of Health (NIH) URL: [Link][12]
-
Title: (PDF) Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors Source: ResearchGate URL: [Link][9]
-
Title: Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation Source: PubMed Central (PMC) URL: [Link][3]
-
Title: Representative Synthetic Methods for Benzo[b]thiophene Derivatives. Source: ResearchGate URL: [Link][1]
-
Title: Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives Source: ResearchGate URL: [Link][6]
-
Title: Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance Source: Royal Society of Chemistry (RSC) URL: [Link][10]
-
Title: Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5 Source: ResearchGate URL: [Link][4]
-
Title: (PDF) Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents Source: ResearchGate URL: [Link][13]
-
Title: Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids Source: ACS Omega URL: [Link][5]
-
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Institutes of Health (NIH) URL: [Link][7]
-
Title: Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents Source: Beilstein Journals URL: [Link][11]
-
Title: An overview of benzo [b] thiophene-based medicinal chemistry Source: ResearchGate URL: [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents [beilstein-journals.org]
- 12. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Asymmetric Hydrogenation
Welcome to the Technical Support Center for Asymmetric Hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of optimizing these powerful and selective reactions. Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the efficient production of chiral molecules essential for pharmaceuticals and agrochemicals.[1] However, achieving high conversion and excellent enantioselectivity can be a multifaceted challenge.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The guidance herein is based on established scientific principles and field-proven insights to help you systematically diagnose and resolve common problems.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Low Enantioselectivity (ee)
-
Low Conversion or Reaction Rate
-
Poor Reproducibility
-
Catalyst Deactivation
-
-
Experimental Protocols
-
General Protocol for a Screening Reaction
-
Protocol for Catalyst Pre-activation (Example: Ru-BINAP)
-
-
References
Frequently Asked questions (FAQs)
Q1: What is the first parameter I should screen when optimizing my asymmetric hydrogenation?
A: For many asymmetric hydrogenations, the choice of the chiral ligand is the most critical parameter influencing enantioselectivity.[1][2] A preliminary screening of a diverse set of ligands, such as those from the PHOX, Josiphos, or BINAP families, is often the most effective starting point.[2]
Q2: How do I choose the right solvent for my reaction?
A: Solvent choice can significantly impact both reaction rate and enantioselectivity. Protic solvents like methanol or ethanol can be beneficial, sometimes enhancing reaction rates through efficient protonation steps.[3] However, for other systems, non-protic solvents such as dichloromethane (DCM) or ethyl acetate may provide superior enantioselectivity.[4] It is advisable to screen a range of solvents with varying polarities and coordinating abilities.
Q3: What is a typical catalyst loading for an initial screening experiment?
A: For initial screening, a higher catalyst loading (e.g., 1-2 mol%) is often used to ensure the reaction proceeds to a measurable conversion, allowing for an accurate assessment of enantioselectivity.[2] Once promising conditions are identified, the catalyst loading can be optimized and reduced for efficiency and cost-effectiveness.
Q4: My reaction is very slow. Should I increase the temperature or the hydrogen pressure first?
A: Increasing hydrogen pressure is generally preferred over increasing temperature as the first step to enhance the reaction rate. Higher temperatures can sometimes lead to a decrease in enantioselectivity and promote catalyst decomposition.[5] Increasing pressure directly increases the concentration of hydrogen in the solution, which can accelerate the reaction without compromising selectivity.
Q5: How pure does my substrate need to be?
A: High substrate purity is crucial. Impurities, even in trace amounts, can act as catalyst poisons, leading to low conversion and poor reproducibility. Common culprits include sulfur-containing compounds, strong coordinating agents, and peroxides. It is highly recommended to purify the substrate by methods such as recrystallization, distillation, or column chromatography before use.
Troubleshooting Guides
Low Enantioselectivity (ee)
Achieving high enantioselectivity is the primary goal of asymmetric hydrogenation. If your enantiomeric excess (ee) is lower than expected, consider the following factors and systematic approaches.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Action |
| Suboptimal Ligand | The chiral ligand is the primary source of stereochemical induction.[1] A given ligand may not be suitable for your specific substrate. | Screen a diverse library of chiral ligands (e.g., diphosphines, P,N-ligands, NHC-ligands).[1][2] Even subtle changes to the ligand structure can have a profound impact on ee. |
| Incorrect Solvent | The solvent can influence the conformation of the catalyst-substrate complex and the stability of diastereomeric transition states.[3][4] | Screen a range of solvents with varying polarity and coordinating ability (e.g., MeOH, EtOH, THF, DCM, Toluene). Protic solvents may stabilize key intermediates through hydrogen bonding.[3] |
| Inappropriate Temperature | Higher temperatures can lead to a decrease in enantioselectivity by allowing the reaction to proceed through less selective pathways with lower activation energies. | Evaluate the reaction at a lower temperature. While this may decrease the reaction rate, it often improves enantioselectivity. |
| Hydrogen Pressure Effects | While less common, hydrogen pressure can sometimes influence enantioselectivity, potentially by altering the catalyst's resting state or the relative rates of competing mechanistic pathways. | Screen a range of hydrogen pressures (e.g., 1 bar, 10 bar, 50 bar). |
| Presence of Additives | Additives, such as acids or bases, can significantly affect catalyst activity and selectivity. For some Ru-catalyzed hydrogenations, the addition of a strong acid can improve performance. | If applicable to your catalyst system, screen for the effect of relevant additives. Ensure any additives are of high purity. |
Systematic Troubleshooting Workflow for Low Enantioselectivity:
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Low Conversion or Reaction Rate
Slow or incomplete reactions are a common hurdle. The following points detail potential causes and remedies.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Action |
| Catalyst Inhibition/Poisoning | Impurities in the substrate, solvent, or hydrogen gas can act as poisons, deactivating the catalyst. Common poisons include sulfur, oxygen, and coordinating functional groups. | Ensure high purity of all reagents. Degas solvents thoroughly. Use high-purity hydrogen gas. Consider passing the substrate through a plug of activated carbon or alumina. |
| Insufficient Catalyst Loading | The catalyst concentration may be too low to achieve a reasonable reaction rate. | Increase the catalyst loading. For initial trials, 1-2 mol% is common before optimization.[2] |
| Low Hydrogen Pressure | The reaction rate is often dependent on the concentration of dissolved hydrogen. | Increase the hydrogen pressure. This is a common and effective way to accelerate the reaction. |
| Low Temperature | While beneficial for selectivity, low temperatures will decrease the reaction rate. | If enantioselectivity is high, consider cautiously increasing the temperature to find a balance between rate and selectivity. |
| Poor Catalyst Activation | Some catalyst precursors require an activation step to form the active catalytic species.[1] For example, some Ru(II) dihalide precursors require reaction with H2 in the presence of a base.[1] | Review the literature for your specific catalyst system to ensure you are following the correct activation procedure. |
| Mass Transfer Limitations | In heterogeneous or biphasic systems, or with viscous solvents, the rate of hydrogen transfer from the gas phase to the liquid phase can be rate-limiting. | Ensure vigorous stirring to maximize the gas-liquid surface area. |
Poor Reproducibility
Inconsistent results can be frustrating and undermine the reliability of your findings. The key to resolving this is to meticulously control all experimental variables.
Potential Causes and Solutions:
-
Variability in Reagent Purity: Batches of substrates or solvents may have different impurity profiles. Re-purify substrates for each set of experiments if necessary.
-
Atmospheric Contamination: Inconsistent inert atmosphere techniques can lead to varying levels of oxygen or moisture, which can deactivate the catalyst. Ensure rigorous Schlenk or glovebox techniques are used.
-
Inconsistent Catalyst Handling: Chiral catalysts can be sensitive to air and moisture. Handle them under an inert atmosphere and store them properly.
-
Temperature and Pressure Fluctuations: Ensure that the temperature and pressure are accurately controlled and monitored throughout the reaction.
-
Inaccurate Measurements: Small errors in measuring the catalyst, ligand, or substrate can lead to significant variations, especially at a small scale. Use calibrated analytical balances and syringes.
Catalyst Deactivation
Catalyst deactivation can manifest as a reaction that starts but then stalls before reaching full conversion.
Potential Causes and Solutions:
-
Product Inhibition: The reaction product may coordinate to the catalyst more strongly than the substrate, leading to inhibition. Kinetic studies can help diagnose this issue.[6]
-
Formation of Inactive Species: The catalyst may decompose or form inactive dimers or oligomers over time.[7] This can sometimes be observed by a color change in the reaction mixture.
-
Substrate or Product Degradation: Unstable substrates or products might degrade under the reaction conditions, generating species that poison the catalyst.
-
Harsh Reaction Conditions: High temperatures or the presence of aggressive reagents can lead to ligand degradation or metal leaching.
Diagnostic Approach:
-
Monitor Reaction Progress: Take aliquots at regular intervals and analyze for both conversion and enantioselectivity. A plateau in conversion before completion suggests deactivation.
-
Catalyst Spiking: If the reaction stalls, add a second charge of the catalyst. If the reaction restarts, it confirms that the initial catalyst charge was deactivated.
-
NMR Studies: For some systems, in-situ NMR can be used to observe the catalyst resting state and identify potential decomposition products.[7]
Experimental Protocols
General Protocol for a Screening Reaction
This protocol provides a general framework for screening reaction conditions. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Reactor Preparation: To a dried and argon-purged reaction vial or autoclave insert, add the chiral ligand and the metal precursor.
-
Solvent Addition: Add the degassed solvent and stir for the recommended pre-formation time for the catalyst complex, if applicable.
-
Substrate Addition: Add the purified substrate to the reaction mixture.
-
Reaction Setup: Seal the reaction vessel, transfer it to the autoclave system, and purge several times with low-pressure hydrogen before pressurizing to the desired level.
-
Reaction Execution: Commence stirring and heat to the desired temperature. Monitor the reaction progress by taking aliquots at appropriate time intervals.
-
Work-up and Analysis: After the reaction, carefully vent the hydrogen pressure. Concentrate the reaction mixture and analyze the conversion (by GC or NMR) and enantiomeric excess (by chiral HPLC or GC).[8]
Protocol for Catalyst Pre-activation (Example: Ru-BINAP)
Some common ruthenium precursors, like [RuCl2(BINAP)]2, require an in-situ activation step to form the active hydride species.
-
In a glovebox, add RuCl2(BINAP)(diamine) and a base (e.g., potassium tert-butoxide) to a reaction vessel.
-
Add the degassed solvent and the substrate.
-
Seal the vessel and place it in an autoclave.
-
Pressurize with hydrogen. The reaction of the precursor with H2 in the presence of the base generates the active RuH2(BINAP)(diamine) catalyst.[1]
Visualization of a General Asymmetric Hydrogenation Workflow:
Caption: A typical experimental workflow for asymmetric hydrogenation.
References
-
Asymmetric hydrogenation - Wikipedia. [Link]
-
Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics - MDPI. [Link]
-
asymmetric-hydrogenation-2015.pdf. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications. [Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - ACS Publications. [Link]
-
Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects | Organometallics - ACS Publications. [Link]
-
Recent Progress in Heterogeneous Asymmetric Hydrogenation of C O and C C Bonds on Supported Noble Metal Catalysts | Chemical Reviews. [Link]
-
CHEM 622 Asymmetric Hydrogenation 4-23-21 - YouTube. [Link]
-
Solvent effect on the asymmetric hydrogenation with Rh/7a. - ResearchGate. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. [Link]
-
Kinetic Studies of the Asymmetric Transfer Hydrogenation of Imines with Formic Acid Catalyzed by Rh−Diamine Catalysts | Organic Process Research & Development - ACS Publications. [Link]
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. ethz.ch [ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solution-Shearing for Thin-Film Transistors
Welcome to the technical support center for the optimization of the solution-shearing process for thin-film transistors (TFTs). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile deposition technique. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
I. FAQs: Understanding the Fundamentals
This section addresses common questions about the solution-shearing process, providing foundational knowledge for successful experimentation.
Q1: What are the critical parameters I need to control in a solution-shearing experiment?
A1: The quality of your thin film is a result of a delicate interplay between several parameters.[1][2] Mastering control over these is key to achieving high-performance TFTs. The most critical parameters include:
-
Shearing Speed: This determines the rate at which the solution is spread and significantly influences film thickness and molecular alignment.[3]
-
Substrate Temperature: Temperature affects solvent evaporation rate, solute solubility, and molecular ordering during crystallization.[1]
-
Solution Concentration: The concentration of your semiconductor material in the solvent will directly impact the final film thickness and can influence viscosity and drying dynamics.[4]
-
Solvent System: The choice of solvent (or co-solvents) is crucial as it dictates solubility, boiling point, and surface tension, all of which affect film formation.[5]
-
Blade Gap: The distance between the shearing blade and the substrate influences the volume of solution deposited and the resulting film thickness.
-
Substrate Surface Energy: The wettability of your substrate surface by the solution is critical for uniform film formation and preventing dewetting.[3]
Q2: How does the solvent evaporation rate impact the final film morphology?
A2: The solvent evaporation rate is a pivotal factor that governs the entire film formation process.[5] A rapid evaporation rate can lead to insufficient time for molecules to self-assemble into a well-ordered crystalline structure, resulting in amorphous or poorly crystalline films.[5] Conversely, a very slow evaporation rate can sometimes lead to issues like the "coffee ring" effect, where the solute is transported to the edges of the drying film.[6][7] The ideal evaporation rate allows for a balance between solvent removal and sufficient time for molecular self-organization. This is why substrate temperature control is a critical optimization parameter.[1][8]
Q3: What is the "coffee ring" effect and how can I avoid it in solution-shearing?
A3: The "coffee ring" effect describes the non-uniform deposition of particles or solutes, where they accumulate at the edge of a drying droplet or film.[6][7] This phenomenon is driven by capillary flow from the center to the edge of the drying liquid, as the evaporation rate is typically higher at the pinned contact line.[9] In solution-shearing, this can manifest as thicker edges on your deposited film.
To mitigate the coffee ring effect, you can:
-
Optimize the Shearing Speed and Substrate Temperature: Adjusting these parameters can modify the evaporation dynamics across the film.[1]
-
Use a Co-solvent System: Introducing a higher boiling point co-solvent can create a Marangoni flow that counteracts the outward capillary flow, leading to a more uniform deposition.[10]
-
Modify the Blade Geometry: A blade with a sharper or specifically angled edge can help in creating a more uniform meniscus.
Q4: Why is substrate surface treatment important?
A4: The interface between the substrate and the semiconductor film plays a crucial role in determining the molecular packing and charge transport properties of the resulting TFT.[3] Surface treatments, such as with self-assembled monolayers (SAMs) like octadecyltrichlorosilane (OTS), can modify the surface energy of the substrate.[3] This modification ensures better wetting of the solution, promotes desirable molecular orientation of the semiconductor, and can lead to higher charge carrier mobility.[3] For instance, OTS treatment can lead to a significant improvement in device performance compared to bare substrates.[3]
II. Troubleshooting Guide: From Problems to Solutions
This section provides a structured approach to diagnosing and solving common issues encountered during the solution-shearing process.
Problem 1: Non-Uniform Film Thickness (Streaks, Bands, or Gradients)
Symptoms: Your deposited film exhibits visible streaks or bands parallel to the shearing direction, or a noticeable gradient in thickness.
Causality Analysis:
-
Contact Line Instability: The three-phase (solid-liquid-gas) contact line at the edge of the meniscus is not uniform and stable during shearing. This can be due to fluctuations in shearing speed, vibrations, or uneven evaporation. Parabolic-shaped contact lines are a common cause of non-uniformity, especially over large areas.[11]
-
Stick-Slip Motion: The meniscus may not move smoothly across the substrate, but rather in a "stick-slip" fashion, leading to periodic variations in deposition. This can be caused by contact line pinning.[12][13]
-
Inconsistent Shearing Speed: Any fluctuation in the speed of the blade or the moving substrate will directly translate into variations in film thickness.
Troubleshooting Protocol:
-
Mechanical Stability Check:
-
Ensure your shearing setup is on a vibration-dampened table.
-
Verify that the motor driving the shearing motion is providing a constant and smooth velocity.
-
-
Contact Line Modulation:
-
Implement a "meniscus solution dwell" (MSD) method, where the solution is allowed to dwell for a period before shearing begins. This can help in forming a more uniform contact line.[11]
-
Optimize the blade-to-substrate gap to ensure a stable meniscus is formed.
-
-
Solvent System Optimization:
-
Introduce a co-solvent with a different boiling point to modulate the evaporation profile and surface tension gradients.
-
Experimental Workflow for Troubleshooting Non-Uniformity:
Caption: Troubleshooting workflow for non-uniform film deposition.
Problem 2: Film Dewetting
Symptoms: The deposited solution fails to form a continuous film and instead breaks up into droplets or patches.[14][15]
Causality Analysis:
-
Surface Energy Mismatch: The surface energy of the substrate is too low for the solution to wet it properly. This is a common issue when depositing polar solutions onto non-polar surfaces, or vice-versa.[14]
-
High Interfacial Tension: A high interfacial tension between the liquid film and the substrate makes the formation of a continuous film energetically unfavorable.
-
Residual Stresses: Stresses that develop in the film during solvent evaporation can lead to rupture and dewetting.[16]
Troubleshooting Protocol:
-
Substrate Surface Modification:
-
Clean the substrate meticulously to remove any organic residues. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol) followed by UV-ozone treatment or a piranha etch (use with extreme caution).
-
Apply a surface modification layer, such as a self-assembled monolayer (SAM) like OTS, to tune the surface energy for better wettability.[3]
-
-
Solution Formulation:
-
Add a small amount of a surfactant to the solution to reduce its surface tension.
-
Experiment with different solvents that have a better affinity for the substrate surface.
-
-
Process Parameter Adjustment:
-
Increasing the shearing speed can sometimes help in spreading the solution before dewetting occurs.
-
Data on Surface Energy Modification:
| Surface Treatment | Contact Angle (Water) | Surface Energy | Effect on Wetting |
| Bare SiO₂ | ~40-70° | High | Hydrophilic |
| OTS-treated SiO₂ | >90° | Low | Hydrophobic |
| UV-Ozone treated SiO₂ | <10° | Very High | Highly Hydrophilic |
Problem 3: Poor Crystallinity and Low Device Performance
Symptoms: The resulting TFTs exhibit low charge carrier mobility, a high off-current, or a large threshold voltage shift.
Causality Analysis:
-
Amorphous Film Formation: The solvent evaporates too quickly, not allowing sufficient time for the semiconductor molecules to arrange into a well-ordered crystalline structure.[5]
-
Unfavorable Molecular Packing: The orientation of the semiconductor molecules relative to the substrate and the electrodes is not optimal for charge transport.
-
Grain Boundaries and Defects: The crystalline domains in the film are small, with a high density of grain boundaries and other defects that can trap charge carriers.
Troubleshooting Protocol:
-
Control of Crystallization Kinetics:
-
Decrease the solvent evaporation rate by lowering the substrate temperature or using a solvent with a higher boiling point.[1]
-
Employ a solvent vapor annealing (SVA) step after deposition to promote recrystallization and improve molecular ordering.
-
-
Inducing Molecular Alignment:
-
Optimize the shearing speed. Higher shearing speeds can sometimes induce better molecular alignment parallel to the shearing direction.[3]
-
Utilize substrates with specific surface treatments that can guide the molecular assembly.
-
-
Post-Deposition Annealing:
-
Perform a thermal annealing step after film deposition to improve crystallinity and reduce defects. The annealing temperature and duration should be optimized for the specific material.
-
Logical Relationship for Achieving High Crystallinity:
Caption: Key factors influencing film crystallinity and device performance.
III. References
-
Optimizing blade-coater setup for processing organic solar cells - UCSB MRL. (2023-01-01). Available from: [Link]
-
Transparent OLED TV Research: witnessing a CAGR of 11.30% during - openPR.com. (2026-01-22). Available from: [Link]
-
Interfacial effects on solution-sheared thin-film transistors - RSC Publishing. Available from: [Link]
-
The Critical Role of Solvent Evaporation on the Roughness of Spin-Cast Polymer Films | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]
-
How do I overcome the "coffee ring" effect while performing drop casting? - ResearchGate. (2021-03-23). Available from: [Link]
-
Dewetting dynamics of sheared thin polymer films: an experimental study - arXiv. (2022-03-13). Available from: [Link]
-
Solution‐Shearing of Highly Smooth Ion‐Gel Thin Films - MPG.PuRe. (2025-04-15). Available from: [Link]
-
(PDF) Structuring in Thin Films during Meniscus-Guided Deposition - ResearchGate. (2024-06-28). Available from: [Link]
-
High‐Performance Organic Thin‐Film Transistors through Solution‐Sheared Deposition of Small‐Molecule Organic Semiconductors | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]
-
Pinning–Depinning Mechanism of the Contact Line during Evaporation on Chemically Patterned Surfaces: A Lattice Boltzmann Study | Langmuir - ACS Publications. (2016-08-31). Available from: [Link]
-
Understanding Component Effect in Blade-Coated Small-Molecule: Polymer Organic Thin-Film Transistors for Performance Optimization - IEEE Xplore. (2024-08-14). Available from: [Link]
-
(PDF) LTPS‐TFT Process for OLED and some issues generated from the manufacturing. Available from: [Link]
-
Understanding Component Effect in Blade-Coated Small-Molecule: Polymer Organic Thin-Film Transistors for Performance Optimization - IEEE Xplore. Available from: [Link]
-
Tuning charge transport in solution-sheared organic semiconductors using lattice strain. Available from: [Link]
-
Dynamics of Contact Line Pinning and Depinning of Droplets Evaporating on Micro-Ribs | Request PDF - ResearchGate. Available from: [Link]
-
Low-Temperature, Solution-Processed, Transparent Zinc Oxide-Based Thin-Film Transistors for Sensing Various Solvents - MDPI. Available from: [Link]
-
How to Prevent Dewetting of Liquid Thin Films? - Advanced Science News. (2014-02-14). Available from: [Link]
-
Webinar: From Malfunction to Solution - Advanced Failure Analysis for Materials & Electronics - YouTube. (2025-08-26). Available from: [Link]
-
Film Formation and "Coffee Rings" - NNCI. Available from: [Link]
-
Enhancing the Performance of Solution-Processed Thin-Film Transistors via Laser Scanning Annealing | Request PDF - ResearchGate. Available from: [Link]
-
Pinning–Depinning Mechanism of the Contact Line during Evaporation of Nanodroplets on Heated Heterogeneous Surfaces: A Molecular Dynamics Simulation | Langmuir - ACS Publications. (2019-04-22). Available from: [Link]
-
Evaporation-Induced Polyelectrolyte Complexation: The Role of Base Volatility and Cosolvents | Langmuir - ACS Publications. Available from: [Link]
-
6 Stability of thin-film transistors - DSpace. Available from: [Link]
-
Structuring in thin films during meniscus-guided deposition - PubMed. (2024-11-21). Available from: [Link]
-
(PDF) Solution-processed flexible metal-oxide thin-film transistors operating beyond 20 MHz. (2020-01-16). Available from: [Link]
-
Coffee ring effect - Wikipedia. Available from: [Link]
-
Achieving Uniform Meniscus‐Assisted Coating Films by Modulating Three‐phase Contact Lines for Flexible Large‐area Organic Photovoltaic Modules | Request PDF - ResearchGate. (2025-08-26). Available from: [Link]
-
Dewetting of a thin polymer film under shear - arXiv. Available from: [Link]
-
Eng-Tips. Available from: [Link]
-
Impact of Solvent Evaporation and Curing Protocol on Degree of Conversion of Etch-and-Rinse and Multimode Adhesives Systems - PMC. (2019-04-11). Available from: [Link]
-
Shear-aligned large-area organic semiconductor crystals through extended π–π interaction - Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
-
Pinning and depinning mechanism of the contact line during evaporation of nano-droplets sessile on textured surfaces - Soft Matter (RSC Publishing). Available from: [Link]
-
Resolving the Unusual Gate Leakage Currents of Thin-Film Transistors with Single-Walled Carbon-Nanotube-Based Active Layers - MDPI. (2022-11-13). Available from: [Link]
-
Gas-assisted blade-coating of organic semiconductors: molecular assembly, device fabrication and complex thin-film structuring - Nanoscale (RSC Publishing). Available from: [Link]
-
Taming the Coffee Ring Effect: Enhanced Thermal Control as a Method for Thin-Film Nanopatterning - PubMed Central. Available from: [Link]
-
Pinning-depinning mechanism of the contact line during evaporation on chemically patterned surfaces: A lattice Boltzmann study - arXiv. Available from: [Link]
-
Transforming Polymorphs via Meniscus-Assisted Solution-Shearing Conjugated Polymers for Organic Field-Effect Transistors - PubMed. (2022-07-26). Available from: [Link]
-
Lesson 11: Thin films dewetting on substrates (Thermodynamic stability and instability of thin films on substrates; Wetting, dew - nanostar. Available from: [Link]
-
Fracture-Filling Mechanism of Aluminous Rock Series in the Ordos Basin - MDPI. Available from: [Link]
-
Meniscus tears treatment: The good, the bad and the ugly-patterns classification and practical guide - PubMed Central. (2023-04-18). Available from: [Link]
-
Nanomaterials - Wikipedia. Available from: [Link]
-
Preventing Thin Film Dewetting - ChemistryViews. (2017-07-27). Available from: [Link]
-
Method of Organic Semiconductor Thin Film | Explore Technologies - Stanford. Available from: [Link]
-
Exploring the Solvent Evaporation Method - GWSI. Available from: [Link]
-
Understanding Solute-Solvent Interaction and Evaporation Kinetic in Binary-Solvent and Solvent-Polymer Systems - Diva-Portal.org. (2024-05-22). Available from: [Link]
Sources
- 1. Optimizing blade-coater setup for processing organic solar cells | Material Research Laboratory [mrl.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. Interfacial effects on solution-sheared thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Understanding Component Effect in Blade-Coated Small-Molecule: Polymer Organic Thin-Film Transistors for Performance Optimization | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. researchgate.net [researchgate.net]
- 6. nnci.net [nnci.net]
- 7. ossila.com [ossila.com]
- 8. gwsionline.com [gwsionline.com]
- 9. Taming the Coffee Ring Effect: Enhanced Thermal Control as a Method for Thin-Film Nanopatterning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. How to Prevent Dewetting of Liquid Thin Films? - Advanced Science News [advancedsciencenews.com]
- 15. chemistryviews.org [chemistryviews.org]
- 16. arxiv.org [arxiv.org]
Technical Support Center: Strategies to Reduce Byproducts in Iodocyclization Reactions
Welcome to the technical support center for iodocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful cyclization methods. Instead of a generic overview, we will directly address the specific, practical issues encountered in the lab, providing not just solutions but the underlying chemical reasoning to empower you to optimize your synthetic strategy.
Part 1: The Core Mechanism: Understanding the Iodonium Ion
At the heart of every iodocyclization reaction is the formation of a cyclic iodonium ion intermediate. An electrophilic iodine source (like I₂, N-iodosuccinimide, or iodine monochloride) reacts with an alkene or alkyne in your substrate. This transient, three-membered ring is highly reactive and poised for intramolecular nucleophilic attack. The success of your reaction—and the byproducts you may form—is dictated by the fate of this intermediate.
The key to minimizing byproducts is to ensure the desired intramolecular cyclization pathway is significantly faster and more favorable than any competing intermolecular or degradation pathways.
Caption: Fig 2. A decision tree for troubleshooting common issues in iodocyclization reactions.
Part 3: A Detailed Experimental Protocol
This section provides a robust, self-validating protocol for a common application: the diastereoselective iodolactonization of (E)-hex-4-enoic acid. Critical control points for minimizing byproduct formation are highlighted.
Objective: Synthesize trans-5-(1-iodoethyl)-dihydrofuran-2(3H)-one, favoring the thermodynamic product.
Materials:
-
(E)-hex-4-enoic acid
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Protocol:
-
Reaction Setup (Critical Control Point 1: Inert Atmosphere):
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (E)-hex-4-enoic acid (e.g., 1.14 g, 10.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (50 mL).
-
Add sodium bicarbonate (2.52 g, 30.0 mmol, 3.0 equiv). Causality: The use of a slight excess of powdered NaHCO₃ ensures that the HI generated is neutralized immediately, preventing acid-catalyzed decomposition and ensuring the carboxylate remains nucleophilic.
-
Purge the flask with argon or nitrogen for 5 minutes. Maintaining an inert atmosphere is good practice to prevent potential side reactions with atmospheric oxygen or moisture.
-
-
Reagent Addition (Critical Control Point 2: Stoichiometry):
-
In a separate flask, dissolve iodine (3.05 g, 12.0 mmol, 1.2 equiv) in anhydrous dichloromethane (20 mL).
-
Add the iodine solution dropwise to the stirring suspension of the acid and base over 15 minutes at room temperature. Causality: A slight excess of iodine ensures complete consumption of the starting material. Slow addition helps to control any potential exotherm and maintain a low instantaneous concentration of I₂, which can disfavor certain side reactions.
-
-
Reaction Monitoring & Thermodynamic Control (Critical Control Point 3: Time and Temperature):
-
Stir the reaction mixture at room temperature (approx. 20-25 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, lower Rf spot corresponding to the iodolactone should appear.
-
Allow the reaction to stir for 24 hours. Causality: Stirring for an extended period at room temperature allows the reaction to reach thermodynamic equilibrium, favoring the formation of the more stable trans-diastereomer over the kinetically-formed cis product.
-
-
Workup (Critical Control Point 4: Quenching and Extraction):
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (30 mL) and stir vigorously until the dark iodine color completely disappears. Causality: Na₂S₂O₃ reduces excess I₂ to colorless I⁻, simplifying purification.
-
Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (30 mL) to remove any unreacted carboxylic acid, then with brine (30 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and assess its purity. The diastereomeric ratio can be determined from the ¹H NMR spectrum by integrating characteristic, well-resolved signals for each isomer.
-
Part 4: References
-
Iodocyclization: Past and Present Examples. ResearchGate. [Link]
-
An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal. [Link]
-
Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega. [Link]
-
Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. ResearchGate. [Link]
-
Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. Nature Communications via NIH. [Link]
-
Water-Promoted Iodocyclization of 2-Allylphenols. ResearchGate. [Link]
-
Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence. Royal Society of Chemistry. [Link]
-
Cyclization and N-iodosuccinimide-induced Electrophilic Iodocyclization of 3-aza-1,5-enynes to Synthesize 1,2-dihydropyridines and 3-iodo-1,2-dihydropyridines. PubMed. [Link]
-
Solvent Selective Effect Occurs in Iodinated Adamantanone Ferroelectrics. PMC. [Link]
-
Iodolactonization. Wikipedia. [Link]
-
Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Publications. [Link]
-
N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. SPERA PHARMA. [Link]
-
Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies. ResearchGate. [Link]
-
Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. [Link]
Technical Support Center: Scale-Up Synthesis of Chiral 2,3-Dihydrobenzo[b]thiophene 1,1-dioxides
Welcome to the technical support center for the synthesis of chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these valuable chiral building blocks. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.
Introduction: The Importance and Challenges of Chiral Dihydrobenzo[b]thiophene 1,1-dioxides
Chiral this compound 1,1-dioxides are privileged structural motifs found in a variety of biologically active compounds and are pivotal intermediates in medicinal chemistry. Their synthesis, particularly on a larger scale, presents several challenges, including achieving high enantioselectivity, ensuring chemical purity, and developing robust and scalable processes. This guide provides practical, experience-driven advice to overcome these hurdles.
Part 1: Troubleshooting Guide for Asymmetric Hydrogenation
Asymmetric hydrogenation of the corresponding prochiral benzo[b]thiophene 1,1-dioxides is a widely employed and highly effective method for accessing these chiral sulfones with excellent enantioselectivity.[1][2] However, transitioning from small-scale success to large-scale production can introduce unforeseen difficulties.
Question 1: My enantioselectivity has dropped significantly upon scaling up the reaction. What are the likely causes and how can I fix it?
Answer:
A decrease in enantiomeric excess (ee) during scale-up is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Heat Transfer and Temperature Control: Exothermic hydrogenation reactions can lead to localized "hot spots" in larger reactors, which can negatively impact enantioselectivity.
-
Causality: The chiral catalyst-substrate complex is often in a delicate equilibrium. Higher temperatures can favor non-selective background reactions or alter the catalyst's conformational state, leading to a drop in ee.
-
Solution:
-
Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel.
-
Controlled Reagent Addition: For highly exothermic reactions, consider the slow, controlled addition of the substrate or a portion of the catalyst.
-
Jacketed Reactor: Utilize a reactor with a cooling jacket and a reliable temperature control system.
-
-
-
Mass Transfer Limitations (Gas-Liquid): Inadequate mixing of hydrogen gas into the reaction mixture can become a significant issue at a larger scale.
-
Causality: If the rate of hydrogen consumption exceeds its rate of dissolution, the localized concentration of hydrogen at the catalyst's active site can decrease. This can lead to side reactions or catalyst deactivation, impacting enantioselectivity.
-
Solution:
-
Increase Agitation Speed: This enhances the gas-liquid surface area for better hydrogen transfer.
-
Optimize Impeller Design: Use an impeller designed for efficient gas dispersion (e.g., a hollow-shaft gas-inducing impeller).
-
Increase Hydrogen Pressure: Higher pressure increases the solubility of hydrogen in the reaction medium. However, be aware that excessive pressure can sometimes negatively impact enantioselectivity depending on the catalyst system.[3]
-
-
-
Purity of Starting Materials and Solvents: Impurities that were negligible at a small scale can become significant catalyst poisons at a larger scale.
-
Causality: Trace impurities in the substrate or solvent (e.g., sulfur compounds, water, or other coordinating species) can bind to the active sites of the rhodium or iridium catalyst, leading to deactivation or altered selectivity.
-
Solution:
-
Re-purify Substrate: Ensure the starting benzo[b]thiophene 1,1-dioxide is of high purity. Recrystallization or column chromatography may be necessary.
-
Use High-Purity, Degassed Solvents: Employ HPLC-grade or anhydrous solvents and thoroughly degas them to remove dissolved oxygen, which can oxidize and deactivate the catalyst.
-
-
Question 2: The reaction is sluggish or stalls completely at a larger scale. What should I investigate?
Answer:
A stalled reaction is often indicative of catalyst deactivation or inhibition. Here are the primary areas to troubleshoot:
-
Catalyst Poisoning: This is the most common cause of reaction failure on scale-up.
-
Causality: As mentioned above, impurities in the starting materials, solvent, or even from the reactor itself (e.g., leaching of metals from stainless steel) can act as potent catalyst poisons.[4][5]
-
Solution:
-
Impurity Scavenging: If the source of the poison is known or suspected, consider adding a scavenger. For example, a small amount of a basic resin can remove acidic impurities.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.
-
Material Compatibility: Use glass-lined reactors or ensure that any stainless steel reactors are properly passivated.
-
-
-
Inadequate Hydrogen Delivery:
-
Causality: On a larger scale, ensuring a consistent and sufficient supply of hydrogen to the reaction is critical. Leaks in the system or an undersized hydrogen source can lead to a stalled reaction.
-
Solution:
-
System Leak Check: Thoroughly check all connections and seals for leaks before starting the reaction.
-
Monitor Hydrogen Uptake: Use a mass flow controller or a calibrated pressure gauge to monitor the rate of hydrogen consumption. A sudden drop-off can indicate a problem.
-
-
-
Catalyst Loading and Homogeneity:
-
Causality: While it's desirable to reduce catalyst loading for economic reasons, going too low on a large scale can lead to a situation where the catalyst concentration is insufficient to drive the reaction to completion in a reasonable timeframe, especially if minor poisoning is occurring. Also, ensuring the catalyst is fully dissolved and homogenously distributed is crucial.
-
Solution:
-
Re-evaluate Catalyst Loading: It may be necessary to slightly increase the catalyst loading (mol %) for the scaled-up reaction.
-
Pre-dissolve the Catalyst: Ensure the catalyst and ligand are fully dissolved in a small amount of degassed solvent before adding them to the main reaction mixture.
-
-
Troubleshooting Workflow for Asymmetric Hydrogenation
Caption: Troubleshooting workflow for asymmetric hydrogenation issues.
Part 2: FAQs for Scale-Up Synthesis
Q1: What are the key considerations when choosing a solvent for the scale-up of asymmetric hydrogenation?
A1: Solvent selection is critical and involves a balance of reactivity, enantioselectivity, and practical considerations for scale-up.
-
Solubility: Ensure both the substrate and the catalyst are fully soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to heterogeneity and inconsistent results.
-
Impact on Enantioselectivity: The polarity and coordinating ability of the solvent can significantly influence the chiral environment around the catalyst. It is often necessary to screen a range of solvents (e.g., chlorinated solvents, alcohols, ethers) to find the optimal balance. Mixed solvent systems can sometimes offer superior performance.[1]
-
Process Safety and Environmental Impact: On a large scale, the safety and environmental profile of the solvent are paramount. Consider factors like boiling point, flash point, toxicity, and waste disposal.
-
Downstream Processing: Choose a solvent that facilitates product isolation. A solvent from which the product crystallizes upon cooling is ideal. Also, consider the ease of removal of the solvent from the final product.
Q2: Are there viable alternatives to asymmetric hydrogenation for producing chiral this compound 1,1-dioxides on a large scale?
A2: Yes, while asymmetric hydrogenation is often the most direct route, other strategies can be considered, especially if a suitable hydrogenation catalyst is not available or if the substrate is not amenable to this transformation.
-
Diastereoselective Synthesis: This approach involves introducing a chiral auxiliary to the starting material, performing a diastereoselective reaction (e.g., reduction of a double bond), and then removing the auxiliary.
-
Challenges: This adds extra steps to the synthesis (attaching and removing the auxiliary), which can lower the overall yield and increase costs. The diastereoselectivity of the key step must be very high to avoid difficult purifications.
-
-
Kinetic Resolution: This method involves the use of a chiral reagent or catalyst that reacts preferentially with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.
-
Chemical Kinetic Resolution: Can be highly effective but is often limited by the availability of suitable chiral reagents or catalysts.[6][7]
-
Enzymatic Kinetic Resolution: Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester. This can be a very "green" and highly selective method.
-
Challenges: The maximum theoretical yield for the desired enantiomer is 50% (unless a dynamic kinetic resolution is employed).[8] The separation of the product from the unreacted starting material can be challenging on a large scale.
-
Q3: What are the most significant challenges in the large-scale purification of chiral this compound 1,1-dioxides?
A3: The primary challenge is achieving high enantiomeric and chemical purity in a cost-effective and time-efficient manner.
-
Method Development for Preparative Chromatography (HPLC/SFC):
-
Column Selection: Screening various chiral stationary phases (CSPs) is often necessary to find one that provides adequate separation. Polysaccharide-based CSPs are a common starting point.[9]
-
Mobile Phase Optimization: The choice of mobile phase (and any additives) is crucial for achieving good resolution and reasonable run times. Supercritical fluid chromatography (SFC) is often favored for large-scale chiral separations due to its speed and reduced solvent consumption.[10][11]
-
-
Co-elution of Impurities: Achiral impurities from the reaction can co-elute with one of the enantiomers, making it difficult to achieve high chemical purity.[11]
-
Solution: It may be necessary to perform an initial achiral purification step (e.g., crystallization or flash chromatography) to remove major impurities before the chiral separation.
-
-
Racemization on Column: While less common for this class of compounds under typical chromatographic conditions, it's a possibility to be aware of, especially if harsh mobile phases or high temperatures are used.
-
Solution: Use milder conditions and perform stability studies on the purified enantiomers under the chromatographic conditions.
-
-
Throughput and Cost: Large-scale preparative chromatography can be expensive due to the cost of the chiral stationary phase and the large volumes of solvent required (less of an issue with SFC). Optimizing the loading capacity of the column and using stacked injections can improve throughput.
Data Summary Table: Comparison of Chiral Synthesis Strategies
| Strategy | Advantages | Scale-Up Challenges |
| Asymmetric Hydrogenation | High enantioselectivity, atom economy, direct route.[1][2] | Catalyst cost and sensitivity, heat and mass transfer, hydrogen handling. |
| Diastereoselective Synthesis | Can provide high stereocontrol, established methodologies. | Additional synthetic steps, cost of chiral auxiliary, removal of auxiliary. |
| Kinetic Resolution | Can provide very high ee, applicable to a wide range of substrates. | 50% theoretical max yield (without DKR), separation of product and starting material.[12] |
| Enzymatic Resolution | High selectivity, mild conditions, "green" approach. | Enzyme cost and stability, substrate scope, downstream processing. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Gram-Scale Asymmetric Hydrogenation
This protocol is a representative example based on published procedures and should be optimized for your specific substrate and equipment.[1]
-
Reactor Preparation: A glass-lined or properly passivated stainless steel high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., argon).
-
Catalyst Preparation: In a glovebox, the rhodium or iridium precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand are dissolved in a small amount of degassed solvent (e.g., dichloromethane). This solution is stirred for 30 minutes to allow for complex formation.
-
Reaction Setup: The prochiral benzo[b]thiophene 1,1-dioxide substrate is charged to the reactor, followed by the addition of the bulk of the degassed solvent.
-
Catalyst Addition: The pre-formed catalyst solution is transferred to the reactor via cannula under a positive pressure of inert gas.
-
Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction mixture is stirred vigorously at the desired temperature (e.g., 25-50 °C).
-
Monitoring: The reaction progress is monitored by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing them by HPLC or TLC.
-
Work-up: Upon completion, the reactor is cooled and carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by crystallization or column chromatography to afford the chiral this compound 1,1-dioxide.
Protocol 2: Chiral HPLC/SFC Method Development Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. stem.elearning.unipd.it [stem.elearning.unipd.it]
Validation & Comparative
A Researcher's Guide to Confirming the Absolute Configuration of Chiral 2,3-Dihydrobenzo[b]thiophene Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal assignment of the absolute configuration (AC) of chiral molecules is a cornerstone of stereoselective synthesis and a regulatory prerequisite. The 2,3-dihydrobenzo[b]thiophene scaffold and its oxidized sulfone derivatives are privileged structures in medicinal chemistry, appearing in molecules targeting conditions from cancer to diabetes.[1] As enantiomers can exhibit vastly different pharmacological and toxicological profiles, confirming the three-dimensional arrangement of atoms at a stereocenter is not merely an academic exercise—it is a critical step in the development of safe and effective therapeutics.
This guide provides an in-depth comparison of the primary analytical techniques used to determine the absolute configuration of chiral this compound derivatives. We move beyond theoretical overviews to offer field-proven insights into the causality behind experimental choices, presenting self-validating protocols and comparative data to guide your analytical strategy.
The Challenge: Beyond Relative Stereochemistry
While techniques like NMR spectroscopy can elucidate the relative configuration of stereocenters within a molecule, determining the absolute configuration requires methods that are sensitive to chirality on a macroscopic or spectroscopic level. The primary methods to achieve this are single-crystal X-ray diffraction (XRD) and chiroptical spectroscopy, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). Each method offers distinct advantages and is governed by a unique set of experimental and theoretical principles.
Single-Crystal X-ray Diffraction (XRD): The Unambiguous Standard
XRD is often hailed as the "gold standard" for AC determination because it provides a direct visualization of the molecule's three-dimensional structure in the solid state. The method's power for chiral molecules lies in the phenomenon of anomalous dispersion (or resonant scattering).
The Causality Behind the Method
When X-rays interact with electrons, they are scattered. For most atoms and X-ray energies, the scattering is considered "normal," and the intensities of diffraction spots from a crystal lattice are identical for Friedel pairs of reflections (h,k,l and -h,-k,-l). However, when the X-ray energy is near the absorption edge of an atom, the scattering becomes "anomalous." This introduces a phase shift in the scattered X-rays, causing the intensities of Friedel pairs to differ in non-centrosymmetric crystals (which all enantiopure chiral molecules form). This difference, known as the Bijvoet difference, can be analyzed to determine the absolute configuration of the molecule.
The Flack parameter is a critical value refined during the crystallographic analysis that indicates the absolute structure of the crystal. A value close to 0 for a given configuration indicates a correct assignment, while a value near 1 suggests the inverted structure is correct.
Advantages & Limitations
| Feature | X-ray Diffraction (XRD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. |
| Sample State | Solid (high-quality single crystal). |
| Key Advantage | Provides an unambiguous, direct determination of 3D structure and AC. |
| Key Limitation | Requires a suitable single crystal, which can be difficult or impossible to grow. The effect is stronger with heavier atoms (e.g., S, Br, Cl). |
| Data Output | Flack parameter, complete 3D molecular structure. |
Experimental Protocol: A Self-Validating System
The protocol for XRD is inherently self-validating through numerous statistical metrics generated during data processing and structure refinement (e.g., R-factors, goodness-of-fit).
-
Crystal Growth (The Critical Hurdle):
-
Rationale: A well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm) is required to produce a clear diffraction pattern.
-
Method: Slowly evaporate a solution of the purified chiral this compound derivative in a suitable solvent system (e.g., ethyl acetate/hexane, acetone). Vapor diffusion of a poor solvent into a solution of the compound is another common technique.
-
-
Data Collection:
-
Rationale: The crystal is mounted on a diffractometer and rotated in a beam of monochromatic X-rays (often from a Cu or Mo source) to collect a full sphere of diffraction data at a controlled temperature (typically 100 K to reduce thermal motion).
-
Method: Mount the crystal on a goniometer head. Center the crystal in the X-ray beam. An initial screening is performed to determine the unit cell parameters and crystal quality. A full data collection strategy is then executed.
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data.
-
Method: Use software (e.g., SHELXT, Olex2) to solve the structure. Refine the atomic positions, thermal parameters, and site occupancies. Crucially, the refinement must include the anomalous dispersion contributions to calculate the Flack parameter.
-
-
Absolute Configuration Assignment:
-
Rationale: The final refined Flack parameter provides the statistical confidence in the AC assignment.
-
Method: Analyze the refined Flack parameter. A value of ~0 with a small standard uncertainty confirms the modeled enantiomer is correct. A value of ~1 indicates the opposite enantiomer is present in the crystal.
-
Chiroptical Methods: VCD and ECD in Solution
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful solution-phase techniques that measure the differential absorption of left- and right-circularly polarized light.[2] Unlike XRD, they do not require crystallization, making them applicable to a much broader range of samples, including oils and non-crystalline solids. The determination of AC by these methods is an elegant synergy of experimental measurement and quantum chemical calculation.[3]
The Causality Behind the Method
Chiral molecules interact differently with left- and right-circularly polarized light.
-
VCD measures this differential absorption in the infrared (IR) region, corresponding to molecular vibrational transitions.[4] VCD spectra are rich in bands, providing a detailed fingerprint of the molecule's stereochemistry.
-
ECD measures the differential absorption in the UV-visible region, corresponding to electronic transitions.
Because the VCD and ECD spectra of enantiomers are exact mirror images, the AC can be determined by comparing the experimental spectrum of one enantiomer to the spectra predicted by quantum chemistry (typically Density Functional Theory, DFT) for both the (R) and (S) configurations.[2] A match between the experimental and calculated spectra confirms the configuration.
Case Study: Chiral 2-Phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
A robust method for synthesizing a variety of chiral this compound 1,1-dioxides via Rh-catalyzed asymmetric hydrogenation has been developed.[5][6] For the model substrate, 2-phenylbenzo[b]thiophene 1,1-dioxide, the hydrogenation product was obtained in >99% yield and >99% enantiomeric excess (ee).[5] The absolute configuration of the major enantiomer was assigned as (R).[5] We will use this molecule as our reference for outlining the chiroptical protocols.
Vibrational Circular Dichroism (VCD)
VCD is particularly powerful for molecules like our case study compound because it provides numerous, well-resolved bands across the mid-IR region (typically 2000-900 cm⁻¹), offering multiple points of comparison with calculated spectra.
-
Experimental Measurement:
-
Sample Preparation: Dissolve the enantiomerically enriched sample (e.g., (R)-2-phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide) in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃) to a concentration of approximately 0.05–0.1 M.
-
Data Acquisition: Acquire the VCD and IR spectra on a VCD spectrometer. Data collection is often performed for several hours to achieve an adequate signal-to-noise ratio. A solvent spectrum is collected separately for baseline correction.
-
-
Computational Prediction:
-
Conformational Search: For the chosen structure (e.g., the (R)-enantiomer), perform a conformational search using a method like Molecular Mechanics (MMFF) to identify all low-energy conformers. The dihydrothiophene ring can adopt different puckering conformations, which must be considered.
-
DFT Optimization: For each low-energy conformer, perform a full geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set). This step is crucial as it calculates the IR and VCD intensities for each vibrational mode.
-
Spectral Averaging: Calculate the Boltzmann population of each conformer at the experimental temperature based on their computed Gibbs free energies. Generate the final predicted spectrum by summing the contributions of each conformer, weighted by their population.
-
Generate Enantiomer Spectrum: The spectrum for the (S)-enantiomer is simply the inverse of the calculated (R)-spectrum.
-
-
Comparison and Assignment:
-
Qualitative & Quantitative Matching: Visually compare the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers. A good match will show agreement in the sign (+ or -) and relative intensity of the major VCD bands. Software can be used to quantify the similarity, providing an objective measure of confidence.
-
Electronic Circular Dichroism (ECD)
ECD is complementary to VCD and is often faster to measure. It is sensitive to the electronic transitions of chromophores within the molecule, such as the phenyl and benzothiophene rings in our case study.
The workflow is analogous to VCD, but with key differences in the measurement and calculation steps.
-
Experimental Measurement:
-
Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., methanol, acetonitrile) at a much lower concentration than for VCD (typically 10⁻³ to 10⁻⁵ M).
-
Data Acquisition: Record the ECD and UV-Vis spectra.
-
-
Computational Prediction:
-
Conformational Analysis: Follow the same procedure as for VCD to identify and optimize the geometries of low-energy conformers.
-
Excited State Calculation: For each conformer, perform a Time-Dependent DFT (TD-DFT) calculation to predict the electronic transition energies and rotational strengths, which constitute the ECD spectrum.
-
Spectral Averaging: Generate the final Boltzmann-averaged ECD spectrum for one enantiomer and invert it to obtain the spectrum for the other.
-
-
Comparison and Assignment:
-
Compare the experimental ECD spectrum with the two calculated spectra to assign the absolute configuration. The overall shape and the signs of the Cotton effects are the key features for comparison.
-
Performance Comparison: Choosing the Right Tool
| Feature | X-ray Diffraction (XRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Certainty | Highest (unambiguous) | High (with good computational match) | High (with good computational match) |
| Sample Req. | Single crystal (0.1-0.3 mm) | ~5 mg, soluble | <1 mg, soluble |
| Throughput | Low (crystal growth is bottleneck) | Medium (hours per sample) | High (minutes per sample) |
| Cost | High (instrumentation & expertise) | Medium-High | Medium |
| Key Pro | Direct structural proof | No crystallization needed; rich data | High sensitivity; low sample need |
| Key Con | Crystal growth can be prohibitive | Requires significant computational time | Fewer bands; sensitive to solvent/conformation |
| Best For... | Final, definitive proof of structure for regulatory filings or when other methods are ambiguous. | Non-crystalline samples, oils, or when a solution-state conformation is of primary interest. | High-throughput screening, samples with strong chromophores, or when sample quantity is very limited. |
Conclusion and Expert Recommendations
For an unambiguous determination of the absolute configuration of a novel chiral this compound derivative, single-crystal X-ray diffraction is the preferred method , provided a suitable crystal can be obtained. Its ability to provide a direct, three-dimensional structure is unparalleled and serves as the ultimate proof for publications and regulatory submissions.
In the likely event that crystallization is challenging or for orthogonal confirmation, Vibrational Circular Dichroism (VCD) is the most robust alternative . Its wealth of spectral features provides a highly reliable fingerprint for comparison with DFT calculations, making the assignment highly confident. The combination of experimental VCD with a rigorous computational protocol represents a self-validating system for assigning the absolute configuration of these chiral sulfones in the solution phase.
Electronic Circular Dichroism (ECD) serves as an excellent, rapid, and complementary technique. It is particularly useful for initial screening or when sample material is scarce. While its spectra contain less information than VCD, a clear match with calculated spectra can still provide a confident assignment.
Ultimately, the choice of method will depend on the specific properties of the molecule, the amount of sample available, and the required level of certainty. For critical drug development milestones, employing at least two of these techniques—ideally XRD and one chiroptical method—provides the highest level of confidence and a comprehensive understanding of the molecule's stereochemical integrity in both the solid and solution states.
References
-
Zhao, D., et al. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science, 10(10), 2943–2948. Available at: [Link]
-
Global Substance Registration System. 2,3-DIHYDROBENZO(B)THIOPHENE 1,1-DIOXIDE. Available at: [Link]
- Miyahara, Y., & Inazu, T. (1990). Oxidation of Thiophenes with Dimethyldioxirane. Tetrahedron Letters, 31(41), 5955-5958.
-
Zhao, D., et al. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. RSC Publications. Available at: [Link]
- Dong, V. M. (2014). Chemistry of Thiophene 1,1-Dioxides. University of California, Irvine.
-
Mizutani, J., et al. (2021). VCD Studies on Chiral Characters of Metal Complex Oligomers. MDPI. Available at: [Link]
- Dey, J., & Dogra, S. K. (1991). Electronic absorption and fluorescence spectra of 2-phenyl-substituted benzothiazoles: study of excited-state proton transfer reactions. Canadian Journal of Chemistry, 69(10), 1539–1547.
-
Zhao, D., et al. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Semantic Scholar. Available at: [Link]
-
Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Available at: [Link]
-
Abbate, S., et al. (2010). Experimental and calculated vibrational and electronic circular dichroism spectra of 2-Br-hexahelicene. RSC Publications. Available at: [Link]
-
Barrow, M. J., et al. (2022). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]
- Riu, A., et al. (2018). Spatially resolved chiroptical study of thin films of benzo[1,2-b:4,5-b']dithiophene-based oligothiophenes by synchrotron radiation electronic circular dichroism imaging (SR-ECDi) technique. Chirality, 30(5), 626-634.
- Belay, Y. H., et al. (2012). S-Phenyl benzothioate. Acta Crystallographica Section E, 68(10), o2825.
- Snatzke, G., et al. (2001). Chiroptical properties of 2,3-dihydrobenzo[b]furan and chromane chromophores in naturally occurring O-heterocycles. Chirality, 13(10), 708-20.
-
Madhan, S., et al. (2020). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[6][7]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E, 76(Pt 11), 1735–1741.
-
Bruker. Vibrational circular dichroism (VCD). Available at: [Link]
- López-Pingarrón, J. J., et al. (2011). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst, 136(19), 3969-76.
Sources
- 1. This compound 1,1-dioxide|CAS 14315-13-0 [benchchem.com]
- 2. gaussian.com [gaussian.com]
- 3. Experimental and calculated vibrational and electronic circular dichroism spectra of 2-Br-hexahelicene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 5. Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro and In Silico Analysis of Benzothiazepine Derivatives as Enzyme Inhibitors
In the landscape of modern drug discovery, the identification and optimization of potent and selective enzyme inhibitors remain a cornerstone of therapeutic development. Among the myriad of heterocyclic scaffolds, benzothiazepines have emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of in vitro and in silico methodologies for evaluating benzothiazepine derivatives as enzyme inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is to bridge the gap between computational prediction and experimental validation, fostering a more integrated and efficient drug discovery pipeline.
The Benzothiazepine Scaffold: A Versatile Pharmacophore
Benzothiazepines are bicyclic compounds containing a benzene ring fused to a seven-membered thiazepine ring. This unique structural motif imparts favorable physicochemical properties, allowing for diverse substitutions that can be fine-tuned to achieve desired biological activity.[1] Historically recognized for their role as calcium channel blockers, such as diltiazem, recent research has unveiled their potential to inhibit a wide array of enzymes implicated in various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[2][3]
This guide will delve into the practical aspects of assessing their inhibitory potential against several key enzyme classes, including kinases, cholinesterases, and metabolic enzymes. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.
Part 1: In Vitro Evaluation of Enzyme Inhibition
The foundational step in characterizing any potential inhibitor is the direct assessment of its effect on enzyme activity in a controlled laboratory setting. These in vitro assays provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50), and can elucidate the mechanism of inhibition.
Key Enzyme Classes Targeted by Benzothiazepine Derivatives:
-
Kinases: These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzothiazepine derivatives have been investigated as inhibitors of various kinases, including Mitogen-Activated Protein Kinase (MAPK) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5]
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial for regulating neurotransmitter levels. Their inhibition is a key therapeutic strategy for Alzheimer's disease. Certain benzothiazepine hybrids have shown potent BChE inhibitory activity.[2]
-
α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition can help manage type 2 diabetes. Several 2,3-dihydro-1,5-benzothiazepines have demonstrated significant α-glucosidase inhibitory potential.[2]
-
Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is of interest in dermatology and for treating hyperpigmentation disorders. Dihydro-1,5-benzothiazepine derivatives have been identified as effective tyrosinase inhibitors.
-
Thrombin: A critical enzyme in the blood coagulation cascade, its inhibition is a therapeutic goal for preventing and treating thrombosis. Some 1,4-benzothiazepine derivatives have shown promise as thrombin inhibitors.[2]
Comparative Inhibitory Activity of Benzothiazepine Derivatives
The following table summarizes the in vitro inhibitory activities of various benzothiazepine derivatives against different enzyme targets, providing a snapshot of their potential therapeutic applications.
| Derivative Class | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 2,3-Dihydro-1,5-benzothiazepines | α-Glucosidase | 2.62 - 10.11 | Acarbose | 37.38 | [2] |
| Benzofuran-1,5-benzothiazepine hybrids | Butyrylcholinesterase (BChE) | 1.0 - 72 | Donepezil | 2.63 | [2] |
| 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine | Tyrosinase | 1.21 - 70.65 | Kojic Acid | 16.69 | |
| 1,5-Benzothiazepine Derivatives | Glycogen Synthase Kinase-3β (GSK-3β) | % Inhibition at 50 µM: 60.74 - 92.65 | SB-415286 | % Inhibition at 20 µM: 98.62 | [4] |
| 1,4-Benzothiazepine Derivative | Thrombin | 3.85 | - | - | [2] |
| 1,5-Benzothiazepine Derivatives | EGFR Tyrosine Kinase | % Inhibition: 55.8 - 64.5 | Methotrexate | - | [5] |
Experimental Protocol: A Generalized In Vitro Enzyme Inhibition Assay (Colorimetric)
This protocol provides a robust framework for determining the IC50 value of a benzothiazepine derivative against a target enzyme using a colorimetric substrate. This method is widely applicable to enzymes like α-glucosidase, butyrylcholinesterase, and tyrosinase with appropriate modifications to the substrate and buffer conditions.
Principle: The enzyme catalyzes the conversion of a colorless substrate to a colored product. The inhibitor's presence reduces the rate of this reaction, and the extent of inhibition is quantified by measuring the absorbance of the colored product.
Materials:
-
Purified target enzyme
-
Benzothiazepine derivative (test compound)
-
Reference inhibitor
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, S-butyrylthiocholine for BChE, L-DOPA for tyrosinase)
-
Assay buffer (specific to the enzyme)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Dissolve the enzyme in the appropriate assay buffer to the desired working concentration.
-
Prepare a stock solution of the benzothiazepine derivative and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound and reference inhibitor in the assay buffer.
-
Dissolve the chromogenic substrate in the assay buffer to the final required concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to respective wells:
-
Blank: Assay buffer only.
-
Control (No Inhibitor): Enzyme solution and assay buffer.
-
Test Compound: Enzyme solution and the desired concentration of the benzothiazepine derivative.
-
Reference Inhibitor: Enzyme solution and the desired concentration of the reference inhibitor.
-
-
Ensure the final volume in each well is constant by adjusting the volume of the assay buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction if necessary (e.g., by adding a stop solution like Na2CO3 for the α-glucosidase assay).
-
Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Self-Validation and Causality:
-
Why a reference inhibitor? Including a known inhibitor validates the assay's sensitivity and provides a benchmark for comparing the potency of the test compounds.
-
Why pre-incubation? This step allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory effect.
-
Why multiple concentrations? A dose-response curve is essential to accurately determine the IC50 and to understand the concentration-dependent effect of the inhibitor.
Visualizing the Workflow:
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Part 2: In Silico Prediction of Enzyme Inhibition
Computational methods, or in silico studies, are indispensable tools in modern drug discovery. They allow for the rapid screening of large compound libraries, predict binding affinities, and provide insights into the molecular interactions between an inhibitor and its target enzyme. This predictive power helps prioritize compounds for synthesis and in vitro testing, thereby saving time and resources.
Core In Silico Techniques:
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the benzothiazepine derivative) when bound to a receptor (the enzyme) to form a stable complex. The output is typically a binding energy or docking score, which is an estimate of the binding affinity.[4][6]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic view of the ligand-receptor interaction over time. They can assess the stability of the docked complex and provide more accurate estimations of binding free energies.
Generalized Workflow for Molecular Docking Studies:
Principle: To computationally model the interaction between a benzothiazepine derivative and the active site of a target enzyme to predict its binding mode and affinity.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock, MOE)
-
Protein Data Bank (PDB) for sourcing enzyme crystal structures
Step-by-Step Methodology:
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, assigning bond orders, and repairing any missing residues or side chains.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the benzothiazepine derivative.
-
Convert the 2D structure to a 3D conformation.
-
Generate possible ionization states at physiological pH and perform energy minimization.
-
-
Grid Generation:
-
Define the binding site (active site) on the enzyme. This is often based on the location of a co-crystallized ligand in the PDB structure or through literature knowledge of the active site residues.
-
Generate a grid box around the defined binding site, which defines the space where the docking algorithm will search for favorable binding poses.
-
-
Molecular Docking:
-
Dock the prepared ligand into the grid box of the prepared protein using a chosen docking algorithm.
-
The software will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the docking scores of different benzothiazepine derivatives to rank their potential inhibitory potency.
-
Self-Validation and Causality:
-
Why protein and ligand preparation? These steps are crucial for ensuring that the structures are chemically correct and in their lowest energy conformations, which is essential for obtaining reliable docking results.
-
Why grid generation? Defining a specific binding site focuses the computational search, making it more efficient and relevant to the enzyme's active site.
-
Why analyze interactions? Understanding the specific molecular interactions provides a rational basis for the observed binding affinity and can guide the design of more potent inhibitors by suggesting modifications that enhance these interactions.
Visualizing the Workflow:
Caption: A generalized workflow for in silico molecular docking studies.
Part 3: Bridging the Gap - Integrating In Vitro and In Silico Data
The true power of a combined in vitro and in silico approach lies in the synergy between the two. Computational predictions can guide the selection of compounds for experimental testing, while experimental results can validate and refine the computational models.
Case Study: Benzothiazepines as Kinase Inhibitors in the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[4] Its aberrant activation is a common driver of cancer.[7] Benzothiazepine derivatives have shown potential as inhibitors of kinases within this pathway, such as MEK1.[4]
Visualizing the Signaling Pathway:
Caption: Inhibition of the MAPK signaling pathway by a benzothiazepine derivative.
By combining molecular docking of benzothiazepine derivatives into the ATP-binding pocket of MEK1 with in vitro kinase assays, researchers can:
-
Predict Binding Modes: In silico docking can reveal how the benzothiazepine scaffold orients within the active site and which substitutions are likely to enhance binding affinity.
-
Correlate Predictions with Activity: The docking scores can be correlated with the experimentally determined IC50 values. A strong correlation provides confidence in the predictive power of the computational model.
-
Guide Lead Optimization: The structural insights from docking can guide the rational design of new derivatives with improved potency and selectivity. For example, if a hydrogen bond is predicted to be important, a chemist can synthesize a derivative that strengthens this interaction.
Conclusion
The study of benzothiazepine derivatives as enzyme inhibitors is a vibrant and promising area of drug discovery. A judicious combination of in vitro and in silico approaches provides a powerful paradigm for identifying and optimizing novel therapeutic agents. This guide has outlined the core principles and practical workflows for both methodologies, emphasizing the importance of scientific rigor and a deep understanding of the underlying causality. By integrating computational predictions with experimental validation, researchers can accelerate the journey from a promising scaffold to a clinically effective drug.
References
-
Haroun, M., Chobe, S. S., Reddy, A. R., Anwer, M. K., Al-Mansour, A. I., & Ezzeldin, E. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3721. [Link]
-
Jadhav, S. B., Disouza, J. I., & Berde, C. V. (2021). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Pharmaceuticals, 14(10), 1008. [Link]
-
Khan, I., Ali, A., Mohammed, S. A., Al-Harrasi, A., & Khan, A. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega, 8(19), 17069–17080. [Link]
-
Dhiaa, S. M., Mohammed, S. K., Bahair, H., Hameed, A. H., Mahmood, E. A., Abedinifar, F., & Rezaei, E. B. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters, 6(4), 390-402. [Link]
-
Kumar, A., & Kumar, R. (2016). 1, 5-Benzothiazepine: Bioactivity and targets. Chemical Biology Letters, 3(1), 18-31. [Link]
-
Khan, I., Ali, A., Mohammed, S. A., Al-Harrasi, A., & Khan, A. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega, 8(19), 17069–17080. [Link]
-
Sriram, D., Yogeeswari, P., & Thirumurugan, R. (2020). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1596-1608. [Link]
-
Singh, P., & Kumar, A. (2023). In-Silico Molecular Docking, ADME Prediction and In-vivo Toxicity Study of 1,5-Benzothiazepine Derivatives as Potent Anticonvulsant Agent. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(5), 6369-6377. [Link]
-
Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link]
-
Klabunde, R. E. (n.d.). Calcium-Channel Blockers (CCBs). CVPharmacology. Retrieved from [Link]
-
Al-Otaibi, A. M., Al-Zahrani, A. Y., El-Sayed, M. A., & El-Gamal, K. M. (2021). Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents. Journal of Chemistry, 2021, 1-10. [Link]
-
Sharma, P., & Kumar, V. (2024). Synthesis, Properties, and Biological Applications of Benzothiazepines. In Heterocyclic Compounds in Drug Discovery. IntechOpen. [Link]
-
Frimayanti, N., Nasution, M. R., & Etavianti, E. (2021). Molecular Docking and Molecular Dynamic Simulation of 1,5-Benzothiazepine Chalcone Derivative Compounds as Potential Inhibitors for Zika Virus Helicase. Jurnal Riset Kimia, 12(1), 43-52. [Link]
-
McKeever, R. G., & Hamilton, R. J. (2024). Calcium Channel Blockers. In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia contributors. (2024). Calcium channel blocker. In Wikipedia, The Free Encyclopedia. [Link]
-
Mohapatra, R. K., Kariya, R., & Dash, P. (2022). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science, 34(3), 101859. [Link]
-
Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]
-
Frimayanti, N., Nasution, M. R., & Etavianti, E. (2021). Molecular Docking and Molecular Dynamic Simulation of 1,5-Benzothiazepine Chalcone Derivative Compounds as Potential Inhibitors for Zika Virus Helicase. Jurnal Riset Kimia, 12(1), 43-52. [Link]
-
Das, R., Choithramani, A., & Shard, A. (2022). A molecular perspective for the use of type IV tyrosine kinase inhibitors as anticancer therapeutics. Drug Discovery Today, 27(3), 808-821. [Link]
Sources
- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Syntheses of Benzothiophenes for the Modern Researcher
The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, organic electronics, and dyes. The efficient construction of this privileged heterocyclic system is, therefore, a subject of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the leading catalytic methodologies for benzothiophene synthesis, offering a blend of mechanistic insights, practical experimental data, and field-proven perspectives to empower you in selecting the optimal synthetic strategy for your target molecules.
The Strategic Landscape of Benzothiophene Synthesis
At its heart, the synthesis of the benzothiophene ring system involves the formation of a crucial carbon-sulfur (C–S) bond and subsequent cyclization. The choice of catalyst is pivotal, profoundly influencing the reaction's efficiency, substrate scope, and functional group tolerance. While classical methods often required harsh conditions, modern catalysis has ushered in an era of milder, more versatile, and highly selective transformations. This guide will navigate the nuances of the most effective catalytic systems, including those based on palladium, copper, gold, and other transition metals, alongside notable metal-free alternatives.
Palladium Catalysis: The Workhorse of C-S Coupling
Palladium catalysis has long been a dominant force in cross-coupling reactions, and its application in benzothiophene synthesis is no exception. The versatility of palladium catalysts allows for multiple synthetic disconnections, primarily revolving around intramolecular C-S bond formation.
A prevalent strategy involves the intramolecular cyclization of pre-functionalized substrates, such as 2-alkynyl thioanisoles. The general mechanism for this transformation is depicted below.
Figure 1: Generalized catalytic cycle for palladium-catalyzed benzothiophene synthesis.
The choice of ligands and reaction conditions is critical for achieving high efficacy. For instance, the use of PdI₂ in conjunction with KI under aerobic conditions has proven effective for the oxidative cyclization–deprotection–alkoxycarbonylation of 2-(methylthio)phenylacetylenes, affording benzothiophene-3-carboxylic esters in good yields.[1][2]
Performance Data for Palladium-Catalyzed Syntheses
| Catalyst System | Starting Material | Product | Yield (%) | Temp. (°C) | Time (h) | Ref. |
| Pd(OAc)₂ / Additive | Diaryl Sulfides | Dibenzothiophenes | Moderate to Good | Varies | Varies | [3] |
| PdI₂ / KI | 2-(Methylthio)phenylacetylenes | Benzothiophene-3-carboxylates | 57-83 | 100 | 12 | [1][2] |
| Pd(OAc)₂ / PPh₃ | 6-Bromo-1H-indole & Benzothiophene-2-boronic acid | 6-(Benzothiophen-2-yl)-1H-indole | High | Reflux | 12 | [4] |
Copper Catalysis: A Cost-Effective and Versatile Alternative
Copper-based catalysts have emerged as an attractive, more economical alternative to palladium for C-S bond formation.[5][6] Ullmann-type couplings are a cornerstone of copper catalysis, and this chemistry has been effectively adapted for benzothiophene synthesis.
A notable application is the synthesis of N-substituted dibenzothiophenes from 2-bromodibenzothiophene and various amines using a simple Cu₂O catalyst.[3] The proposed mechanism involves the initial coordination of the nucleophile to the copper(I) center, followed by oxidative addition to the aryl halide and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.
Figure 2: Proposed mechanism for copper-catalyzed N-arylation of dibenzothiophene.
Performance Data for Copper-Catalyzed Syntheses
| Catalyst System | Starting Material | Product | Yield (%) | Temp. (°C) | Time (h) | Ref. |
| Cu₂O | 2-Bromodibenzothiophene & Amines | N-Substituted Dibenzothiophenes | 54-99 | 110-120 | 24-48 | [3] |
| CuI / TMEDA | 2-Bromo alkynylbenzenes & Na₂S | 2-Substituted Benzothiophenes | Good | 120 | 24 | [7] |
| Cu(OAc)₂ | 2-Iodochalcones & Xanthate | 2-Acylbenzothiophenes | Good | 110 | 12 | [7] |
Gold Catalysis: Mild Conditions and Unique Reactivity
Gold catalysts, particularly Au(I) complexes, have gained prominence for their ability to catalyze reactions under exceptionally mild conditions. In the context of benzothiophene synthesis, gold catalysts excel in the carbothiolation of alkynes.[7]
A notable example is the synthesis of 2,3-disubstituted benzothiophenes from (α-alkoxy alkyl)(ortho-alkynyl phenyl) sulfides.[7] The mechanism is believed to involve the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack by the sulfur atom.
Performance Data for Gold-Catalyzed Syntheses
| Catalyst System | Starting Material | Product | Yield (%) | Temp. (°C) | Time (h) | Ref. |
| AuCl | (ortho-Alkynylphenylthio)silanes | 3-Silylbenzothiophenes | Moderate to High | RT | 1-3 | [8] |
| [DTBPAu(PhCN)]SbF₆ | Benzothiophene S-oxides & Alkynes | C3-Alkylated Benzothiophenes | up to 84 | 50-75 | 16 | [9] |
Emerging Catalytic Frontiers: Rhodium and Nickel
While palladium, copper, and gold represent the most established catalysts, rhodium and nickel are emerging as powerful alternatives with unique reactivity profiles.
Rhodium catalysts have shown promise in the cyclization of ortho-alkynylaryldisilanes to afford 3-silylbenzosiloles, which can be precursors to benzothiophenes.[5] The proposed mechanism involves the oxidative addition of the Si-Si bond to Rh(I), followed by intramolecular insertion of the alkyne.[5]
Nickel catalysts , being more earth-abundant and cost-effective than palladium, are gaining traction for C-H arylation reactions. A notable example is the regiospecific C2-H arylation of benzothiophene using a NiCl₂(bpy) catalyst in combination with LiHMDS as a base.[10]
Metal-Free Alternatives: A Greener Approach
In the pursuit of more sustainable synthetic methodologies, several metal-free approaches to benzothiophene synthesis have been developed. These methods offer the distinct advantages of avoiding transition metal contamination in the final products and often utilize readily available and inexpensive reagents.
Iodine-catalyzed reactions provide an efficient and environmentally friendly route. For instance, a cascade reaction of substituted thiophenols with alkynes under solvent-free conditions, catalyzed by molecular iodine, yields a variety of benzothiophene derivatives in good yields.[7]
Base-mediated cyclizations of o-halovinylbenzenes with a sulfur source like potassium sulfide represent another effective metal-free strategy.[7][11] This reaction proceeds via a direct S-NAr-type mechanism, followed by cyclization and dehydrogenation.[11]
Performance of Selected Metal-Free Methods
| Method | Starting Material | Product | Yield (%) | Conditions | Ref. |
| Iodine-catalyzed | Thiophenols & Alkynes | Substituted Benzothiophenes | Good | Solvent-free, 80-120 °C | [7] |
| Base-mediated | o-Halovinylbenzenes & K₂S | 2-Substituted Benzothiophenes | High | DMF, 140 °C | [7][11] |
| Photocatalytic | o-Methylthio-arenediazonium salts & Alkynes | Substituted Benzothiophenes | Good | Eosin Y, Green light, RT | [4][7] |
Experimental Protocols
To provide a practical context, detailed experimental protocols for representative catalytic syntheses are provided below.
Protocol 1: Palladium-Catalyzed Synthesis of 6-(Benzothiophen-2-yl)-1H-indole[4]
Materials:
-
6-Bromo-1H-indole
-
Benzothiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a round-bottom flask, add 6-bromo-1H-indole (1.0 mmol), benzothiophene-2-boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Add palladium(II) acetate (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Figure 3: Experimental workflow for the palladium-catalyzed synthesis of 6-(benzothiophen-2-yl)-1H-indole.
Protocol 2: Copper-Catalyzed Synthesis of N-Substituted Dibenzothiophenes[3]
Materials:
-
2-Bromodibenzothiophene
-
Amine
-
Copper(I) oxide (Cu₂O)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a pressure tube, combine 2-bromodibenzothiophene (0.38 mmol), the desired amine (0.76 mmol), and copper(I) oxide (0.076 mmol).
-
Add N-Methyl-2-pyrrolidone (NMP) (1 mL).
-
Seal the pressure tube and heat the mixture in an oil bath at 110-120 °C for 24-48 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water (4 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-substituted dibenzothiophene.
Concluding Remarks for the Practicing Scientist
The synthesis of benzothiophenes is a mature field, yet one that continues to evolve with the advent of novel catalytic systems. For general applications and broad substrate compatibility, palladium catalysis remains a highly reliable choice, albeit at a higher cost. Copper catalysis offers a more economical and environmentally benign alternative, particularly for Ullmann-type couplings. For reactions requiring mild conditions and exhibiting unique selectivity, gold catalysis presents a compelling option. The emerging fields of rhodium and nickel catalysis are expanding the synthetic toolkit with novel reactivity. Finally, for applications where metal contamination is a critical concern, the exploration of metal-free alternatives is strongly encouraged.
This guide has provided a comparative overview to aid in your decision-making process. The optimal choice of catalyst will invariably depend on the specific target molecule, available resources, and desired process parameters. It is our hope that the data and protocols presented herein will serve as a valuable resource in your research endeavors, accelerating the discovery and development of next-generation materials and therapeutics based on the versatile benzothiophene scaffold.
References
- Procter, D. J., et al. (2018). Metal-Free Synthesis of Benzothiophenes by Twofold C−H Functionalization: Direct Access to Materials-Oriented Heteroaromatics.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
- Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337.
- BenchChem. (2025). Side-by-side comparison of catalysts for dibenzothiophene synthesis. Retrieved from [a valid, clickable URL will be provided when available]
- Catellani, M., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(10), 6843–6852.
- Yao, J., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866–1870.
- Catellani, M., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(10), 6843–6852.
-
Ito, K., et al. (2023). Synthesis of[12]Benzothieno[3,2‐b][12]benzothiophenes through Iodine‐Mediated Sulfur Insertion Reaction. Chemistry – An Asian Journal, 18(23), e202300899.
- Muchalski, H., et al. (2018). Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry, 16(47), 9279-9284.
- Yorimitsu, H., & Osakada, K. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(39), 10756-10761.
- Tanaka, K. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Organic & Biomolecular Chemistry, 14(8), 2413-2424.
- Liang, Y., et al. (2013). Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process. Synlett, 24(13), 1687-1688.
- Yao, J., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866–1870.
- Yao, J., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866–1870.
- Shibata, T., et al. (2022). Ir‐Catalyzed Intramolecular Cyclization of 2‐Alkynyl Diaryl Sulfides for the Selective Synthesis of Sulfur‐Containing Polycyclic Compounds.
- Gevorgyan, V., et al. (2021). Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. Organic Letters, 23(3), 856-860.
- Soulé, J.-F., & Doucet, H. (2020). Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes. Green Chemistry, 22(10), 3155-3161.
- Lautens, M., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(29), 9037–9041.
- Wang, W., et al. (2025). A Catalyst-Free Approach to Cyclic Sulfides via Tandem Nucleophilic Substitution and Intramolecular Thiosulfonylation. [Journal name will be provided when available].
- Fagnou, K., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1404–1411.
- Mohanakrishnan, A. K., et al. (2023).
- Orita, A., et al. (2011). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 9(18), 6343-6353.
- Martin, R., et al. (2017). Nickel-catalysed C-H arylation.
- Daugulis, O. (2013). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science, 4(11), 4349-4353.
- Wang, L., et al. (2021). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides.
- Musa, S., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2836–2845.
- Carrettin, S., et al. (2021). Synthesis of Palladium and Copper Nanoparticles Supported on TiO2 for Oxidation Solvent-Free Aerobic Oxidation of Benzyl Alcohol. Processes, 9(9), 1590.
- Hayashi, N., et al. (2009). Effect of aryl substituents on intramolecular cyclization of 2,2′-biphenoquinones. Heterocycles, 79(1), 865.
- Daugulis, O. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086.
- MacMillan, D. W. C., et al. (2016). Photochemical Nickel-Catalyzed C–H Arylation: Synthetic Scope and Mechanistic Investigations. Journal of the American Chemical Society, 138(39), 13048–13058.
- It's Chemistry Time. (2022, December 2). Benzothiophene - Introduction + Reactions +Synthesis +Application #heterocyclic #mscchemistrynotes [Video]. YouTube.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzothiophene synthesis [organic-chemistry.org]
- 8. Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Docking and Competitive Binding Studies for VEGFR2 Inhibitors
For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, this guide provides an in-depth, objective comparison of methodologies for evaluating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The Critical Role of VEGFR2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In the context of oncology, tumors exploit this process to secure the blood supply necessary for their growth and metastasis. The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR2 triggers a cascade of downstream signaling events, primarily through the PI3K-AKT, PLCγ-PKC, and p38 MAPK pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[2][3][4][5] Consequently, inhibiting VEGFR2 has emerged as a cornerstone of modern anti-cancer therapy, with numerous small-molecule inhibitors developed to disrupt this critical pathway.[6]
This guide will focus on two pivotal methodologies for characterizing these inhibitors: in silico molecular docking and in vitro competitive binding assays.
Visualizing the VEGFR2 Signaling Cascade
To fully appreciate the mechanism of VEGFR2 inhibitors, it is essential to understand the signaling pathway they disrupt. The following diagram illustrates the key downstream signaling events following VEGF-A binding and VEGFR2 activation.
Caption: VEGFR2 Signaling Pathway.
Part 1: Molecular Docking - Predicting Binding Affinity and Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, a small-molecule inhibitor within the ATP-binding pocket of VEGFR2.[7] This in silico approach provides valuable insights into the binding mode and affinity, guiding the rational design and optimization of potential drug candidates.[8]
The "Why" Behind the "How": Causality in Docking Studies
The primary goal of docking is to identify compounds that form stable, high-affinity interactions with the target protein. A successful docking protocol relies on a robust search algorithm to explore various ligand conformations and an accurate scoring function to estimate the binding free energy.[7] The choice of software and force field is critical, as it directly impacts the reliability of the predictions. For VEGFR2, which possesses a highly conserved ATP-binding pocket among kinases, achieving selectivity is a significant challenge. Docking studies can help identify unique interactions with non-conserved residues or allosteric pockets that can confer selectivity.[9]
Experimental Protocol: A Step-by-Step Workflow for Molecular Docking
-
Protein Preparation:
-
Obtain the crystal structure of VEGFR2 from the Protein Data Bank (PDB). Structures complexed with known inhibitors (e.g., PDB IDs: 4ASE, 2OH4) are ideal starting points.[7][10]
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.
-
Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate 3D conformations of the inhibitor molecules.
-
Assign appropriate atom types and charges using a chosen force field (e.g., CHARMm, AMBER).
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide, MOE) to place the ligand in the defined binding site.[10]
-
The software will perform a conformational search to identify low-energy binding poses.
-
-
Scoring and Analysis:
-
The scoring function will rank the different poses based on their predicted binding affinity (e.g., docking score, estimated binding free energy).
-
Analyze the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues in the VEGFR2 active site.
-
Visualizing the Docking Workflow
Caption: Molecular Docking Workflow.
Comparative Docking Data for VEGFR2 Inhibitors
The following table summarizes representative docking scores for well-established VEGFR2 inhibitors. It is crucial to note that direct comparison of scores across different studies can be challenging due to variations in software, force fields, and protein preparation protocols.
| Inhibitor | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Sorafenib | 2OH4 | -25.71 | Glu388, Asp1046, Cys919 | [10] |
| Lenvatinib | 4ASE | -10.71 | Cys919, Glu885, Asp1046 | [11] |
| Apatinib | 4ASE | -9.8 | Cys919, Asp1046 | [12] |
| Axitinib | 4ASE | -13.25 | Cys919, Glu885, Asp1046 | [11] |
Part 2: Competitive Binding Assays - Experimental Validation of Target Engagement
While molecular docking provides valuable predictions, experimental validation is essential to confirm the binding of an inhibitor to its target and to quantify its affinity. Competitive binding assays are a powerful tool for this purpose. These assays measure the ability of a test compound to displace a known, labeled ligand (tracer) from the target protein.
The "Why" Behind the "How": Causality in Competitive Binding Assays
The core principle of a competitive binding assay is the law of mass action. The extent to which the test inhibitor displaces the tracer is directly related to its binding affinity for the target. By measuring the signal from the bound tracer at various concentrations of the test inhibitor, we can determine the inhibitor's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). These assays are critical for confirming on-target activity and for ranking the potency of different compounds in a drug discovery cascade.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, homogeneous assay format well-suited for high-throughput screening.[13] It utilizes a long-lifetime lanthanide donor (e.g., Europium) and a fluorescent acceptor. When the donor and acceptor are in close proximity (i.e., when the tracer is bound to the antibody-labeled kinase), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An unlabeled inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[14]
This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay.[15]
-
Reagent Preparation:
-
Prepare a 4X solution of the test inhibitor and a 4X solution of the fluorescently labeled kinase tracer in the assay buffer.
-
Prepare a 2X solution of the Europium-labeled anti-tag antibody and the VEGFR2 kinase in the assay buffer.
-
-
Assay Plate Setup:
-
Add 4 µL of the 4X inhibitor solution to the wells of a low-volume 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP)
FP is another homogeneous assay format that measures the binding of a small fluorescent ligand to a larger protein.[16] The principle is based on the rotational speed of molecules in solution. A small, fluorescently labeled tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger VEGFR2 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A test inhibitor will compete with the tracer, causing a decrease in the polarization signal.[17]
-
Reagent Preparation:
-
Prepare a 2X solution of the fluorescently labeled tracer and a 2X solution of the test inhibitor in the assay buffer.
-
Prepare a 2X solution of the VEGFR2 kinase in the assay buffer.
-
-
Assay Plate Setup:
-
In a black microplate, add the 2X inhibitor solution.
-
Add the 2X VEGFR2 kinase solution.
-
Add the 2X tracer solution to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable binding model to determine the IC50 or Ki value.
-
Visualizing the Competitive Binding Assay Workflow
Caption: Competitive Binding Assay Workflow.
Comparative Binding Affinity Data for VEGFR2 Inhibitors
The following table presents a comparison of the binding affinities of several VEGFR2 inhibitors, determined through various in vitro assays. These values provide a quantitative measure of their potency.
| Inhibitor | Assay Type | IC50 (nM) | Kd (nM) | Key Findings | Reference |
| Lenvatinib | TR-FRET | 4 | 2.1 | Fast association and prolonged residence time compared to Sunitinib. | [18] |
| Sorafenib | TR-FRET | 90 | 33 | Slow binding kinetics with a long residence time. | [18][19] |
| Apatinib | Kinase Assay | 1 | - | Highly selective for VEGFR2 with potent inhibitory activity. | [14][20] |
| Regorafenib | Kinase Assay | 4-16 | - | Potently inhibits VEGFR2 autophosphorylation. | [21] |
| Sunitinib | TR-FRET | - | 30 | Fast binding kinetics. | [18] |
| Axitinib | Kinase Assay | 0.2 | - | Potent inhibitor of VEGFR2. | [11] |
Conclusion: An Integrated Approach for Robust Inhibitor Characterization
The effective characterization of VEGFR2 inhibitors requires a multi-faceted approach that integrates both computational and experimental methodologies. Molecular docking serves as a powerful predictive tool to guide the design and prioritization of compounds, while competitive binding assays provide the essential experimental validation of target engagement and potency. By understanding the underlying principles and meticulously executing these protocols, researchers can generate high-quality, reliable data to accelerate the development of novel and effective anti-angiogenic therapies. This guide provides the foundational knowledge and practical workflows to empower your research in this critical area of oncology drug discovery.
References
-
VEGFR-2 inhibitor - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. (2025, August 21). PR Newswire. Retrieved January 24, 2026, from [Link]
-
Li, W., et al. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 6, 9. [Link]
-
Moerke, N. J. (2009). Fluorescence Polarization (FP) Assay for Monitoring Peptide-Protein or Protein-Protein Interactions. CSH Protocols, 2009(6), pdb.prot5232. [Link]
-
El-Adl, K., et al. (2021). Design, synthesis, biological evaluation and molecular docking of novel quinoxaline-2(1H)-one derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 115, 105225. [Link]
-
Ferreira, R. S., et al. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 26(17), 5341. [Link]
-
Grip, K., et al. (2018). Novel affinity binders for neutralization of vascular endothelial growth factor (VEGF) signaling. Scientific Reports, 8(1), 1-12. [Link]
-
Li, J., et al. (2018). Autocrine VEGF signaling promotes cell proliferation through a PLC-dependent pathway and modulates Apatinib treatment efficacy in gastric cancer. Oncotarget, 9(1), 1119. [Link]
-
Gasparyan, A., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 22(20), 10984. [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved January 24, 2026, from [Link]
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved January 24, 2026, from [Link]
-
Wang, Y., et al. (2019). Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation. Chemical Biology & Drug Design, 93(4), 465-476. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 24, 2026, from [Link]
-
Tian, S., et al. (2017). Apatinib, a selective VEGFR2 inhibitor, improves the delivery of chemotherapeutic agents to tumors by normalizing tumor vessels in LoVo colon cancer xenograft mice. Cancer Letters, 403, 1-10. [Link]
-
Robers, M. B., et al. (2008). Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. Analytical Biochemistry, 372(2), 187-196. [Link]
-
Tovey, S. C., & Taylor, C. W. (2013). Analysis of protein-ligand interactions by fluorescence polarization. Methods in Molecular Biology, 987, 127-148. [Link]
-
Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. (2020). European Journal of Medicinal Chemistry, 186, 111881. [Link]
-
Koch, S., & Claesson-Welsh, L. (2012). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Cellular and Molecular Life Sciences, 69(10), 1597-1607. [Link]
-
Sabe, V. T., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Pharmaceutical Design, 25(28), 3047-3066. [Link]
-
Ou, D., et al. (2020). Apatinib, a novel VEGFR-2 tyrosine kinase inhibitor, for relapsed and refractory nasopharyngeal carcinoma: data from an open-label, single-arm, exploratory study. BMC Cancer, 20(1), 1-8. [Link]
-
Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters, 6(1), 89-94. [Link]
-
Li, J., et al. (2014). Apatinib for chemotherapy-refractory advanced metastatic gastric cancer: results from a randomized, placebo-controlled, parallel-arm, phase II trial. Journal of Clinical Oncology, 32(29), 3219-3225. [Link]
-
Abdelgawad, M. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6251. [Link]
-
Yadav, S., et al. (2017). Schematic representation of VEGFR-2 structure and diagrams of mutant VEGFR-2 constructs. ResearchGate. Retrieved January 24, 2026, from [Link]
-
El-Damasy, A. K., et al. (2022). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1668-1683. [Link]
-
Finn, R. S. (2019, September 21). Comparing Sorafenib and Lenvatinib for the Frontline Treatment of Advanced HCC. Targeted Oncology. Retrieved January 24, 2026, from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved January 24, 2026, from [Link]
-
Zhang, Y., et al. (2015). One Assay for All: Exploring Small Molecule Phosphorylation Using Amylose–Polyiodide Complexes. Analytical Chemistry, 87(18), 9144-9147. [Link]
-
Zhang, Y., et al. (2020). Apatinib triggers autophagic and apoptotic cell death via VEGFR2/STAT3/PD-L1 and ROS/Nrf2/p62 signaling in lung cancer. Cell Death & Disease, 11(8), 1-15. [Link]
-
Zhang, W., et al. (2019). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 57-66. [Link]
-
Li, J., et al. (2017). Inhibition of VEGFR2 by Apatinib decreased cell proliferation by blocking VEGFR2-PLCγ1-ERK1/2 pathway and reduced VEGF secretion. ResearchGate. Retrieved January 24, 2026, from [Link]
-
El-Naggar, M., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 234-249. [Link]
-
Fairbrother, W. J., et al. (2008). A fluorescence polarization assay for identifying ligands that bind to vascular endothelial growth factor. Analytical Biochemistry, 378(1), 8-14. [Link]
-
Cabanillas, M. E. (2016, June 9). Sequencing in DTC: Lenvatinib and Sorafenib. YouTube. Retrieved January 24, 2026, from [Link]
-
Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer, 129(1), 245-255. [Link]
-
Matsui, J., et al. (2016). Lenvatinib Suppresses Angiogenesis through the Inhibition of both the VEGFR and FGFR Signaling Pathways. Clinical Cancer Research, 22(13), 3333-3342. [Link]
-
Wang, Y., et al. (2017). Apatinib promotes autophagy and apoptosis through VEGFR2/STAT3/BCL-2 signaling in osteosarcoma. Cell Death & Disease, 8(8), e3015. [Link]
-
Xia, S., et al. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. [Link]
-
Singh, S., et al. (2024). Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the treatment of Cervical Cancer. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. assaygenie.com [assaygenie.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low-dose apatinib optimizes the vascular normalization and enhances the antitumor effect of PD-1 inhibitor in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Apatinib promotes autophagy and apoptosis through VEGFR2/STAT3/BCL-2 signaling in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 18. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. Apatinib, a selective VEGFR2 inhibitor, improves the delivery of chemotherapeutic agents to tumors by normalizing tumor vessels in LoVo colon cancer xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. takarabio.com [takarabio.com]
Safety Operating Guide
Navigating the Safe Handling of 2,3-Dihydrobenzo[b]thiophene: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel working with 2,3-Dihydrobenzo[b]thiophene. Adherence to these procedures is mandatory to ensure a safe working environment and proper disposal of hazardous materials.
As Senior Application Scientist, my priority is to equip our research, scientist, and drug development professionals with the knowledge to handle chemicals safely and effectively. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound, a compound that requires careful management due to its potential hazards. The toxicological properties of this and similar compounds have not been fully investigated, necessitating a cautious approach.[1][2]
Understanding the Risks: Hazard Profile of this compound
While specific data for this compound is limited, related compounds in the benzo[b]thiophene family are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it is crucial to assume a similar hazard profile and take appropriate precautions.
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can lead to irritation.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory discomfort.[1][3]
Core Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table details the required equipment for handling this compound.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 or EN166 | Protects against splashes, sprays, and dust. A face shield is mandatory when handling larger quantities or when there is a significant splash risk.[1][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides a barrier against skin contact. Double gloving is recommended for enhanced protection.[6][7] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex or equivalent | Protects against splashes and potential fire hazards. Must be fully buttoned with sleeves down.[6] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Necessary if there is a risk of inhaling dust, particularly when handling the powder outside of a fume hood.[6][7] |
| Foot Protection | Closed-toe Shoes | --- | Prevents injury from spills.[6] |
Operational Plan: Safe Handling and Experimental Workflow
Adherence to a strict, step-by-step protocol is critical for minimizing risk during the handling and use of this compound.
Pre-Experiment Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
PPE Inspection: Check all PPE for integrity (no rips, tears, or defects).
-
Spill Kit Accessibility: Confirm a spill kit rated for flammable liquids and solid chemical spills is readily available.
-
Emergency Eyewash and Shower: Know the location and confirm the functionality of the nearest emergency eyewash station and safety shower.[1]
Step-by-Step Handling Procedure:
-
Weighing and Aliquoting:
-
Conduct all weighing and transferring of this compound within a certified chemical fume hood to control dust and vapors.
-
Use anti-static weighing paper or a container to prevent dispersal of the solid.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If the reaction is exothermic, use an ice bath to moderate the temperature.
-
Keep the reaction vessel closed or under a condenser to prevent the release of vapors.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully, again, within the fume hood.
-
During extractions, vent the separatory funnel frequently to release any pressure buildup.
-
The following diagram illustrates the logical flow of the safe handling procedure.
Caption: Safe handling workflow for this compound.
Disposal Plan: Managing Contaminated Materials
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[5]
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
By adhering to these rigorous safety protocols, you contribute to a secure and productive research environment. Your commitment to these procedures is not just about compliance; it's about fostering a culture of safety and scientific excellence.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Ossila. (2022, December 12). SAFETY DATA SHEET.
- Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
- Benchchem. (n.d.). Personal protective equipment for handling Anthra[2,3-b]thiophene.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- ECHEMI. (n.d.). Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets.
- Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet.
- Fisher Scientific Company. (2016, February 5). SAFETY DATA SHEET.
- TCI. (n.d.). 6858 Benzo[b]thiophene (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).
Sources
- 1. derthon.com [derthon.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
